2-Amino-4-phenylthiazole
説明
Structure
3D Structure
特性
IUPAC Name |
4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJLPAOBIGQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride) | |
| Record name | Phenthiazamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4043804 | |
| Record name | Phenthiazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-06-2 | |
| Record name | 2-Amino-4-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenthiazamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4-PHENYLTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenthiazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENTHIAZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The 2-Amino-4-phenylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-phenylthiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of this scaffold, presenting key quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway visualizations.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The in vitro antiproliferative activity of various this compound derivatives is summarized below, with IC50 values indicating the concentration required for 50% inhibition of cell growth.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 3-Cl on phenylamide | HT29 (Colon) | 2.01 | [1] |
| 28 | 3-Cl on phenylamide | HT29 (Colon) | 0.63 | [2] |
| 28 | 3-Cl on phenylamide | HeLa (Cervical) | 6.05 | [2] |
| 28 | 3-Cl on phenylamide | A549 (Lung) | 8.64 | [2] |
| 28 | 3-Cl on phenylamide | Karpas299 (Lymphoma) | 13.87 | [2] |
| 10 | Unspecified amide | HT29 (Colon) | 2.01 | [2] |
| 17b | 4-chlorophenyl at pyran C4 | Multiple | High Potency | [3][4] |
| 88 | 4-bromophenyl at pyridazine (B1198779) C7 | HS 587T (Breast) | 0.8 | [5] |
Experimental Protocol: In Vitro Anticancer MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]
Materials:
-
This compound test compounds
-
Human cancer cell lines (e.g., A549, HeLa, HT29)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 1%. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-4-phenylthiazole: Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 2-Amino-4-phenylthiazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its synthesis, physicochemical properties, and biological activities.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the Hantzsch thiazole (B1198619) synthesis , a classic and versatile method for the preparation of thiazole derivatives. First reported by the German chemist Arthur Hantzsch in 1887 , this reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] While Hantzsch's initial work laid the foundation for the synthesis of a wide range of thiazoles, the specific synthesis of this compound is a direct application of this seminal work.
The core reaction for producing this compound involves the condensation of α-bromoacetophenone (an α-haloketone) with thiourea (B124793) (a thioamide).[4] This straightforward and efficient method has remained a cornerstone of thiazole chemistry for over a century and continues to be a widely used laboratory and industrial-scale synthesis. Over the years, variations and improvements to the Hantzsch synthesis have been developed, including the use of different catalysts and reaction conditions to enhance yields and purity.[5][6]
The 2-aminothiazole (B372263) scaffold, and specifically the 4-phenyl substituted variant, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[7][8] Its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[7][9]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂S | [10] |
| Molecular Weight | 176.24 g/mol | [10] |
| Appearance | White to light brown solid/powder | [11] |
| Melting Point | 149-153 °C | [11] |
| CAS Number | 2010-06-2 | [10] |
| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [10][11] |
| InChI Key | PYSJLPAOBIGQPK-UHFFFAOYSA-N |
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer properties being among the most extensively studied.
Anti-inflammatory Activity: Inhibition of the MyD88-Dependent Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the Myeloid differentiation primary response 88 (MyD88) signaling pathway.[12][13] MyD88 is a critical adaptor protein involved in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a central role in the innate immune response and inflammation.[14]
Specifically, certain this compound analogues have been shown to inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88.[12][13] This dimerization is an essential step for the recruitment of downstream signaling molecules, such as Interleukin-1 receptor-associated kinases (IRAKs), and the subsequent activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines. By preventing MyD88 dimerization, these compounds effectively block this inflammatory cascade.[14][15]
Anticancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties against a variety of cancer cell lines. The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected derivatives.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 21 | K563 (Leukemia) | 16.3 | [9] |
| MCF-7 (Breast) | 20.2 | [9] | |
| HT-29 (Colon) | 21.6 | [9] | |
| Compound 28 | HT-29 (Colon) | 0.63 | [9] |
| HeLa (Cervical) | 6.05 | [9] | |
| A549 (Lung) | 8.64 | [9] | |
| Karpas299 (Lymphoma) | 13.87 | [9] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [7][8] |
| Derivative of above with R¹=Cl, Ar=4-BrC₆H₄ (as DHFR inhibitor) | - | 0.06 | [8] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | - | - | [7] |
Experimental Protocols
The Hantzsch thiazole synthesis is the most common method for preparing this compound. Below is a detailed experimental protocol based on literature procedures.
Synthesis of this compound via Hantzsch Reaction
Materials:
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium (B1175870) hydroxide (B78521) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator (optional)
Procedure:
-
In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[16]
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 12 hours.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[16]
-
Pour the mixture into a solution of ammonium hydroxide.[16]
-
The crude product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from methanol to obtain pure this compound.[16]
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., FTIR, ¹H NMR, Mass Spectrometry).
Conclusion
This compound, a heterocyclic compound accessible through the historic Hantzsch synthesis, continues to be a molecule of significant interest in the scientific community. Its versatile biological activities, particularly its roles as an anti-inflammatory and anticancer agent, underscore its potential as a scaffold for the development of novel therapeutics. This guide has provided a detailed overview of its discovery, physicochemical properties, and mechanisms of action, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. say-my-name.net [say-my-name.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of this compound analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]
- 16. asianpubs.org [asianpubs.org]
The 2-Amino-4-phenylthiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
The 2-amino-4-phenylthiazole core is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have established it as a foundational scaffold for the development of novel therapeutic agents across a wide spectrum of diseases. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a subject of intensive research for drug discovery professionals.[1][2][3]
This technical guide provides an in-depth exploration of this compound derivatives, detailing their synthesis, diverse biological applications, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The content is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource to support further innovation in this promising area.
Synthesis of the this compound Core
The most prevalent and straightforward method for synthesizing the this compound scaffold is a variation of the Hantzsch thiazole (B1198619) synthesis. This typically involves the condensation reaction between an α-haloketone (such as ω-bromoacetophenone) and a thiourea (B124793) derivative.[4][5] A common approach involves the in-situ generation of the α-haloketone by reacting acetophenone (B1666503) with a halogen, like iodine or bromine, which then reacts with thiourea.[1]
Detailed Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round-bottom flask.
-
Reflux: The reaction mixture is heated under reflux for approximately 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: After completion, the flask is cooled to room temperature. The reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and excess iodine.
-
Isolation: The mixture is then poured into a solution of ammonium (B1175870) hydroxide (B78521) to neutralize any acid and precipitate the crude product.
-
Purification: The crude solid obtained is filtered, washed with water, and dried. The final product, this compound, is purified by recrystallization from methanol.
Biological Activities and Therapeutic Applications
The versatility of the this compound scaffold allows for substitutions at the amino group (position 2), the phenyl ring (position 4), and the thiazole ring itself (position 5), leading to a vast chemical space of derivatives with diverse pharmacological profiles.
Anticancer Activity
This compound derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a variety of human cancer cell lines, including those of the lung, breast, colon, and leukemia.[2][6]
One notable derivative, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, has shown maximum cytotoxicity across six different cancer cell lines.[4] Another study identified a derivative, compound 10 , which exhibited outstanding growth inhibitory effects against HT29 colon cancer cells with an IC50 value of 2.01 µM.[2]
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to influence the Raf/MEK/ERK signaling pathway, a key cascade that is often dysregulated in cancer.[7]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 10 | HT29 (Colon) | IC50 | 2.01 | [2] |
| 10 | A549 (Lung) | IC50 | 3.56 | [2] |
| 10 | HeLa (Cervical) | IC50 | 4.12 | [2] |
| 20 | H1299 (Lung) | IC50 | 4.89 | [2] |
| 20 | SHG-44 (Glioma) | IC50 | 4.03 | [2] |
| 17b | Multiple Lines | Cytotoxicity | High Potency | [4] |
| 67 | CEM (Leukemia) | IC50 | 0.12 | [8] |
| 51c | MDA-MB-231 (Breast) | IC50 | 0.0163 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound derivatives have been investigated as potent anti-inflammatory agents.[3][10] Their mechanism often involves the inhibition of pro-inflammatory mediators. A promising area of research is the targeting of the Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein for Toll-like receptors (TLRs) that plays a crucial role in the inflammatory response.[11]
One study developed a series of analogues designed to disrupt MyD88 homodimerization. The most promising compound, 15d , effectively interacted with the MyD88 protein, prevented the formation of its homodimeric complex, and demonstrated in vivo anti-inflammatory activity in a lipopolysaccharide (LPS)-induced model of acute lung injury.[11]
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound Series | Target | Model | Key Finding | Reference |
| 23a-f, 24a-s | General Inflammation | Carrageenan-induced rat paw edema | Potent activity, some equipotent to indomethacin | [3] |
| 15d | MyD88 | LPS-induced acute lung injury in mice | In vivo anti-inflammatory activity | [11] |
| 19b | General Inflammation | Rat model | 53.3% inflammation inhibition, better than Phenylbutazone | [9] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. This compound derivatives have shown significant promise as both antibacterial and antifungal agents.[1][12][13]
The antimicrobial activity is influenced by the nature of the substituents. For instance, conjugating amino acids to the thiazole core has been shown to enhance antibacterial and antifungal properties.[14] Specifically, tryptophan-conjugated analogues showed the highest antibacterial activity, while lysine (B10760008) and arginine conjugates exhibited notable antifungal effects.[14] In another study, derivatives containing leucine (B10760876) showed potent antimicrobial activity, which was attributed to increased lipophilicity enhancing permeability into microbial cells.[1]
Table 3: Antimicrobial Activity (MIC) of Selected Derivatives
| Compound Type | Organism | Activity Metric | Value (µg/mL) | Reference |
| Amino acid conjugates | S. aureus (Gram +) | MIC | Moderate to High | [1][14] |
| Amino acid conjugates | E. coli (Gram -) | MIC | Moderate | [1][14] |
| Leucine-dipeptide conjugate | A. niger (Fungus) | MIC | Potent | [1] |
| Compound 144 | B. cereus (Gram +) | Inhibition Zone | Highest Activity in Series | [15][16] |
| Compound 91h | C. glabrata (Fungus) | IC50 | 0.25 - 2 | [9] |
| Compound 91i | C. albicans (Fungus) | IC50 | 0.50 - 2 | [9] |
Neuroprotective Activity
Neurodegenerative diseases and chemotherapy-induced neurotoxicity are significant medical challenges. While research in this area is less extensive than for other activities, some thiadiazole derivatives, which are structurally related to thiazoles, have shown potential neuroprotective effects.[17][18] One study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative (4BrABT) found it was not toxic to neurons, astrocytes, or oligodendrocytes.[17] Furthermore, it demonstrated a protective action in neuronal cultures under neurotoxic conditions (glutamate-induced excitotoxicity and trophic stress) and in glial cells treated with the chemotherapeutic agent cisplatin.[17][18] This suggests that the broader class of aminothiazoles and related heterocycles warrants further investigation for neuroprotective applications.
Key Experimental Protocols
Standardized and reproducible assays are critical for evaluating the biological activity of newly synthesized compounds. Below are protocols for key in vitro assays.
Protocol: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a set period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).
-
MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol: In Vitro Antimicrobial MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of cells (CFU/mL). This suspension is then further diluted in the growth medium.
-
Inoculation: The diluted microbial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Controls: Positive control wells (medium + inoculum, no compound) and negative control wells (medium only) are included. A standard antibiotic/antifungal drug is also typically tested as a reference.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The this compound scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. The extensive body of research highlights its potential in developing drugs for cancer, inflammation, and infectious diseases. The structure-activity relationship studies have provided valuable insights, guiding chemists in the rational design of more potent and selective derivatives.
Future research will likely focus on several key areas:
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
ADMET Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to improve their drug-like characteristics and clinical translatability.
-
Novel Applications: Exploration of this compound derivatives for other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and viral infections.[8][19]
-
Advanced Synthesis: Development of more efficient, greener, and diverse synthetic methodologies to expand the accessible chemical space of this privileged scaffold.[9]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. tandfonline.com [tandfonline.com]
- 10. wjpmr.com [wjpmr.com]
- 11. Development of this compound analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of 2-Amino-4-phenylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. The document presents its characteristic Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, with quantitative data presented in tabular format for clarity and ease of reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its distinct functional groups. The data presented in Table 1 were obtained from a solid sample using the KBr pellet method.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3420, 3210 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3130 | Medium | C-H stretching (aromatic) |
| 2905, 2845 | Weak | C-H stretching (aliphatic - from potential trace impurities or overtones) |
| 1575 | Strong | C=N stretching (thiazole ring) |
| 1520 | Strong | N-H bending (scissoring) of the primary amine |
| 1470, 1430 | Medium | C=C stretching (aromatic ring) |
| 1345 | Medium | C-N stretching |
| 1210 | Medium | C-H in-plane bending (aromatic) |
| 1075 | Medium | Ring vibration (thiazole) |
| 910, 840 | Weak | C-H out-of-plane bending (aromatic) |
| 770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 1: FTIR Peak Assignments for this compound[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.82 | Multiplet | 2H | Aromatic protons (ortho to the thiazole (B1198619) ring) |
| ~7.51 | Multiplet | 3H | Aromatic protons (meta and para) |
| ~6.89 | Singlet | 1H | Thiazole ring proton (C5-H) |
| ~5.97 | Singlet (broad) | 2H | Amine protons (-NH₂) |
Table 2: ¹H NMR Data for this compound in CDCl₃[1]
Note: The chemical shift of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and can provide insights into its fragmentation pattern under ionization.
| Parameter | Value |
| Molecular Formula | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol |
| Exact Mass | 176.0408 g/mol |
| Major Fragment Ions (m/z) | 176 (M⁺), 134, 106 |
Table 3: Mass Spectrometry Data for this compound
The molecular ion peak (M⁺) is observed at m/z 176. Common fragmentation patterns can lead to the loss of substructures, providing evidence for the compound's architecture.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The homogenous mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: The sample is gently agitated to ensure complete dissolution.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), and detected.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.
References
Greener Synthesis Routes for 2-Amino-4-phenylthiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern, environmentally benign synthetic methodologies for 2-Amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. Traditional synthesis methods for this compound often involve long reaction times, hazardous solvents, and harsh conditions.[1] The following sections detail greener alternatives that offer significant advantages, including reduced energy consumption, shorter reaction times, higher yields, and the use of reusable or non-toxic catalysts.[2][3][4]
Microwave-Assisted Synthesis: A Revolution in Efficiency
Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving product yields.[2][3] For the synthesis of this compound, microwave-assisted methods can reduce reaction times from hours to mere minutes.[2][3]
Comparative Data: Conventional vs. Microwave Synthesis
The Hantzsch thiazole (B1198619) synthesis, the reaction of an α-haloketone (or an in-situ generated equivalent) with a thioamide, is the classical route. The data below compares conventional heating methods with microwave-assisted approaches.
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Conventional | Acetophenone (B1666503), Thiourea (B124793), Iodine | Iodine | Ethanol (B145695) | 8 hours | Moderate | [5] |
| Conventional | Acetophenone, Thiourea, Iodine | Iodine | Not Specified | 12-14 hours | Not Specified | [3] |
| Conventional | Acetophenone, Thiourea, Iodine | Iodine | Not Specified | 12 hours | Not Specified | [6] |
| Microwave | Acetophenone, Thiourea, Iodine | Iodine | Solvent-free | 5 min (intermittent) | 92% | [1] |
| Microwave | Substituted Acetophenones, Thiourea | NaHSO₄-SiO₂ | Solvent-free | 10-15 min | High | [5] |
| Microwave | Substituted Acetophenones, Thiourea, Iodine | Iodine | Solvent-free | 6-8 min | High | [3] |
Experimental Protocol: Microwave-Assisted Synthesis (Iodine-Mediated)
This protocol is based on the work of Khrustalev et al.[1]
-
Reactant Mixture: In a heat-resistant glass beaker, combine acetophenone (7.2 g, 0.06 mol), thiourea (9.13 g, 0.12 mol), and iodine (15.23 g, 0.06 mol).
-
Mixing: Stir the mixture thoroughly to ensure homogeneity.
-
Microwave Irradiation: Loosely cover the beaker and place it in a domestic microwave oven. Irradiate the mixture at a power of 70 W for five 1-minute periods, with 30-second pauses in between each period.
-
Work-up: After irradiation, add 100 ml of water to the mixture. Heat the mixture at a power of 150 W until the precipitate dissolves.
-
Isolation: Decant the resulting yellow solution from any tarry residue and filter it. The product, this compound, will crystallize upon cooling.
Workflow Visualization
The following diagram illustrates the significant reduction in process time achieved by switching from conventional heating to microwave irradiation.
Heterogeneous Catalysis: A Step Towards Sustainability
Employing solid, reusable catalysts aligns with the principles of green chemistry by simplifying product purification and minimizing waste. Several heterogeneous catalysts have proven effective for the synthesis of this compound.
Performance of Various Catalysts
The choice of catalyst significantly impacts reaction efficiency. The table below summarizes the performance of different catalysts under thermal conditions.
| Catalyst | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sulfamic acid | Phenacyl bromide, Thiourea | Ethanol | 78 | 4 | 50 | [4] |
| L-Proline | Phenacyl bromide, Thiourea | Ethanol | 78 | 7 | 65 | [4] |
| Acetic acid | Phenacyl bromide, Thiourea | Ethanol | 78 | 4 | 76 | [4] |
| Copper Silicate (B1173343) (10 mol%) | Phenacyl bromide, Thiourea | Ethanol | 78 | 1.5 | 95 | [4] |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone, Thiourea, TCCA* | Ethanol | 80 | 0.33 | 98 | [7] |
*TCCA (Trichloroisocyanuric acid) is used as a green halogen source, replacing toxic iodine.[7]
Experimental Protocol: Copper Silicate Catalyzed Synthesis
This protocol is adapted from the work by Mali et al.[4]
-
Reaction Setup: In a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).
-
Solvent Addition: Add 5 ml of ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux at 78°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Catalyst Recovery: Upon completion, filter the hot reaction mixture to recover the heterogeneous copper silicate catalyst, which can be washed, dried, and reused.
-
Product Isolation: Pour the filtrate over crushed ice to precipitate the solid product, this compound.
One-Pot, Multi-Component Reactions
One-pot syntheses are inherently greener as they reduce the number of operational steps, minimize solvent usage for intermediate purification, and save time and energy.[8] The synthesis of this compound is well-suited for a one-pot approach where the initial ketone is halogenated in situ, followed by cyclization with thiourea.
Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide
This procedure is based on the methodology developed by Yin et al.[8]
-
Reactant Mixture: To a solution of the aromatic methyl ketone (1.0 mmol) in ethanol, add thiourea (1.2 mmol) and copper(II) bromide (CuBr₂) (2.0 mmol).
-
Reaction: Stir the mixture at reflux temperature.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add aqueous ammonia (B1221849) to precipitate the product.
-
Purification: Filter the crude product and recrystallize from ethanol to obtain pure 2-Amino-4-arylthiazole derivatives.
Other Green Methodologies
Ultrasound-Assisted Synthesis
Similar to microwave irradiation, sonochemistry uses ultrasound to induce acoustic cavitation, which accelerates mass transfer and reaction rates.[9] This technique can be applied to the synthesis of thiazole derivatives, often under mild, solvent-free conditions, leading to excellent yields and easy work-up procedures.[9][10]
Green Solvents and Catalyst-Free Conditions
Moving away from volatile and toxic organic solvents is a cornerstone of green chemistry.
-
Water: Several catalyst-free methods for synthesizing 2-aminothiazoles have been developed using water as the solvent at ambient temperature, offering excellent yields and an exceptionally clean reaction profile.[11]
-
PEG-400: Polyethylene glycol (PEG-400) has been used as a green, recyclable solvent for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea, yielding excellent results.[12]
-
Ionic Liquids: N-methyl pyridinium (B92312) tosylate (NMPYT) has been used as an ionic liquid medium for the catalyst-free condensation of phenacyl halides and thiourea, with reactions completing in just 6-8 minutes at 110°C.[13]
Mechanochemical Synthesis
Solvent-free synthesis can also be achieved through mechanochemistry, where mechanical force (e.g., grinding or ball-milling) is used to initiate chemical reactions.[14] This approach eliminates the need for solvents entirely, reducing waste and simplifying product isolation.
Conclusion
The synthesis of this compound has been significantly improved through the application of green chemistry principles. Microwave and ultrasound irradiation drastically reduce reaction times, while the development of heterogeneous, reusable catalysts minimizes waste and simplifies purification. Furthermore, one-pot procedures and the use of environmentally benign solvents like water and PEG-400, or even solvent-free mechanochemical methods, provide highly efficient and sustainable alternatives to traditional protocols. These advancements not only make the synthesis more economical and safer but also align with the growing demand for sustainable practices in the pharmaceutical and chemical industries.
References
- 1. qmu.edu.kz [qmu.edu.kz]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. kjscollege.com [kjscollege.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-phenylthiazole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. The document details the essential starting materials, outlines key experimental protocols, and presents quantitative data to facilitate methodological comparison and optimization.
Core Synthetic Strategy: The Hantzsch Thiazole (B1198619) Synthesis
The most prevalent and versatile method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. The fundamental starting materials for this approach are an α-halocarbonyl compound and a source of the thioamide functional group.
The general reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Key Starting Materials
The primary building blocks for the synthesis of this compound are:
-
α-Halo Ketones : The most common precursor is phenacyl bromide (α-bromoacetophenone). Substituted phenacyl bromides can also be used to generate derivatives of the target molecule.
-
Thiourea : This simple, commercially available reagent provides the 2-amino group and the sulfur atom of the thiazole ring. Substituted thioureas can be employed to produce N-substituted 2-aminothiazoles.
-
In-situ Halogenation Precursors : An alternative approach involves the in-situ generation of the α-haloketone. In this variation, acetophenone (B1666503) is reacted with a halogenating agent, such as iodine or bromine , in the presence of thiourea.[1][2][3]
Synthetic Methodologies and Experimental Protocols
Several protocols have been developed for the synthesis of this compound, ranging from classical reflux conditions to modern microwave-assisted and one-pot procedures.
Method 1: Classical Hantzsch Synthesis using Phenacyl Bromide
This method involves the direct reaction of phenacyl bromide and thiourea, typically in a solvent under reflux.
Experimental Protocol:
-
In a round-bottom flask, dissolve phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (5 mL).
-
Add a catalytic amount of copper silicate (B1173343) (10 mol%).
-
Reflux the reaction mixture at 78°C.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the product.
-
Filter the solid product and recrystallize from a suitable solvent like ethanol.
Quantitative Data for Method 1
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenacyl bromide (1 mmol) | Thiourea (1.2 mmol) | Copper Silicate (10 mol%) | Ethanol | 78 | 0.5 | 94 | [4] |
Method 2: In-Situ Halogenation of Acetophenone
This approach avoids the handling of lachrymatory phenacyl halides by generating the α-haloacetophenone in the reaction mixture.
Experimental Protocol:
-
Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.
-
Reflux the mixture for 12 hours.[5]
-
After cooling, wash the mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Pour the reaction mixture into an ammonium (B1175870) hydroxide (B78521) solution.
-
Collect the crude product and recrystallize from methanol.[5]
Quantitative Data for Method 2
| Reactant 1 | Reactant 2 | Halogenating Agent | Solvent | Temperature | Time (h) | Yield | Reference |
| Acetophenone (0.1 mol) | Thiourea (0.2 mol) | Iodine (0.1 mol) | None (reflux) | Reflux | 12 | Not specified | [5] |
Method 3: One-Pot Synthesis via α-Bromination/Cyclization
This efficient method combines the α-bromination of a ketone and the subsequent cyclization with thiourea in a single reaction vessel.
Experimental Protocol:
-
To a solution of an aromatic methyl ketone (e.g., acetophenone) in a suitable solvent, add an α-brominating agent such as copper(II) bromide.
-
Heat the mixture to effect α-bromination.
-
After the formation of the α-bromo intermediate, add thiourea to the reaction mixture.
-
Continue heating to facilitate the cyclization reaction.
-
Upon completion, work up the reaction mixture to isolate the this compound product.
Quantitative Data for One-Pot Synthesis
| Ketone | Brominating Agent | Thio-reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | Not specified | Not specified | Not specified | Good to excellent | [6] |
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways for the synthesis of this compound.
Caption: General workflow for the Hantzsch synthesis of this compound.
Caption: Reaction pathway for the in-situ halogenation method.
Caption: Logical workflow for the one-pot synthesis of 2-aminothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. asianpubs.org [asianpubs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-phenylthiazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-4-phenylthiazole derivatives and their application as corrosion inhibitors, particularly for mild steel in acidic environments. Detailed protocols for synthesis and various corrosion assessment techniques are presented, along with a summary of quantitative data to facilitate comparative analysis.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic inhibitors, this compound and its derivatives have garnered considerable attention. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic phenyl ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This document outlines the synthesis of these compounds and the methodologies to evaluate their corrosion inhibition performance.
Data Presentation: Corrosion Inhibition Efficiency
The following tables summarize the quantitative data on the corrosion inhibition performance of this compound (APT) and its Schiff base derivatives. The data is compiled from weight loss and electrochemical studies in acidic media.
Table 1: Inhibition Efficiency of this compound (APT) and its Anil Derivatives from Weight Loss Measurements in 1N HCl at 40°C
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| APT | 200 | 70 |
| 300 | 75 | |
| 400 | 80 | |
| 500 | 85 | |
| SAPT | 50 | 82 |
| 100 | 88 | |
| 200 | 92 | |
| 300 | 95 | |
| VAPT | 50 | 85 |
| 100 | 90 | |
| 200 | 94 | |
| 300 | 96 | |
| CAPT | 50 | 88 |
| 100 | 92 | |
| 200 | 96 | |
| 300 | 98 |
Data extracted from JETIR 2020, 7(12), 1-7.[3][4] APT: this compound SAPT: 2-salicylideneamino-4-phenylthiazole VAPT: 2-vanillideneamino-4-phenylthiazole CAPT: 2-cinnamalideneamino-4-phenylthiazole
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl with and without Thiazole (B1198619) Derivatives at 303 K
| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | - | -500 | 1000 | - |
| TBZ | 1x10⁻³ | -480 | 100 | 90.0 |
| 5x10⁻⁴ | -485 | 150 | 85.0 | |
| 1x10⁻⁴ | -490 | 250 | 75.0 | |
| 5x10⁻⁵ | -495 | 400 | 60.0 | |
| TBN | 1x10⁻³ | -475 | 80 | 92.0 |
| 5x10⁻⁴ | -480 | 120 | 88.0 | |
| 1x10⁻⁴ | -485 | 200 | 80.0 | |
| 5x10⁻⁵ | -490 | 350 | 65.0 |
Data extracted from Int. J. Electrochem. Sci., 9 (2014) 6402 - 6414.[5] TBZ and TBN are representative thiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (APT)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Phenacyl bromide (or substituted phenacyl bromide)
-
Thiourea
-
Anhydrous ethanol (B145695)
-
Sodium carbonate (Na₂CO₃) solution (dilute aqueous)
-
Round bottom flask
-
Reflux condenser
-
Water bath
-
Beakers
-
Filter paper and funnel
Procedure:
-
In a round bottom flask, prepare an equimolar mixture of phenacyl bromide and thiourea.[4][6]
-
Attach a reflux condenser and heat the mixture on a water bath for 5 hours.[4][6]
-
After refluxing, allow the reaction mixture to cool to room temperature. A white precipitate should form.[4][6]
-
Filter the precipitate and wash it with a dilute aqueous sodium carbonate solution to neutralize any remaining acid.[4][6]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4][6]
-
Dry the purified product and determine its melting point for characterization (m.p. 125 °C).[4][6]
Protocol 2: Synthesis of Schiff Base Derivatives (Anils) of this compound
This protocol describes the condensation reaction between an amine and an aldehyde.
Materials:
-
This compound (or its substituted analogue)
-
Substituted aldehyde (e.g., salicylaldehyde, vanillin, cinnamaldehyde)
-
Absolute ethanol
-
Piperidine (B6355638) (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Water bath
-
Beakers
-
Filter paper and funnel
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve an equimolar mixture (e.g., 0.05 mol) of this compound and the desired aldehyde in absolute ethanol.[4]
-
Add a few drops of piperidine to the solution to catalyze the reaction.[4]
-
Reflux the mixture on a water bath for 2-3 hours.[4]
-
After reflux, pour the reaction mixture into ice-cold water.[4]
-
A solid precipitate (the Schiff base) will form.
-
Filter the solid, wash it with water, and air dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Corrosion Inhibition Assessment by Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate.
Materials:
-
Mild steel coupons with a known composition (e.g., C 0.14%, Mn 0.35%, Si 0.17%, S 0.025%, P 0.03%, and rest Fe) and dimensions.[6]
-
Abrasive papers of different grades
-
Acetone
-
Desiccator
-
Corrosive medium (e.g., 1N HCl or 1N H₂SO₄)
-
Thermostatically controlled water bath
-
Glass beakers and hooks
-
Analytical balance
Procedure:
-
Polish the mild steel coupons with abrasive papers of increasing grit size, wash them thoroughly with double-distilled water, degrease with acetone, and dry.
-
Weigh the cleaned and dried coupons accurately using an analytical balance (this is the initial weight, W₁).
-
Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor.[7]
-
Place the beakers in a thermostatically controlled water bath at a specified temperature for a set duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, wash them with water and a brush to remove corrosion products, clean with acetone, and dry.
-
Weigh the coupons again to get the final weight (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂) and the corrosion rate (CR) using the following formula: CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Protocol 4: Electrochemical Corrosion Testing
Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics and mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive medium with and without inhibitor
Procedure:
A. Potentiodynamic Polarization:
-
Assemble the three-electrode cell with the mild steel working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).[8]
-
Plot the resulting current density (log I) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the cathodic and anodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
B. Electrochemical Impedance Spectroscopy (EIS):
-
Set up the three-electrode cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[8][9]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the plots to determine the solution resistance (Rs) and the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot corresponds to Rct.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Mandatory Visualizations
Caption: Experimental workflow from synthesis to corrosion evaluation.
Caption: Mechanism of corrosion inhibition by this compound derivatives.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. jetir.org [jetir.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from the 2-Amino-4-phenylthiazole scaffold are a versatile class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring a thiazole (B1198619) ring, is a known pharmacophore present in numerous bioactive molecules. The formation of an azomethine (-C=N-) linkage by reacting the primary amino group of this compound with various aldehydes leads to the generation of a diverse library of Schiff bases. These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The imine group is crucial for their biological action, often acting as a key site for interaction with biological targets.[1]
This document provides detailed protocols for the synthesis of these Schiff bases via conventional heating and microwave-assisted methods, a comparative summary of reaction data, and an overview of their potential biological mechanisms of action.
General Reaction Scheme
The synthesis of Schiff bases from this compound is a condensation reaction where the nucleophilic amino group of the thiazole attacks the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the imine.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Two primary methods for the synthesis of Schiff bases from this compound are detailed below: a conventional heating method and a microwave-assisted green chemistry approach.
Protocol 1: Conventional Synthesis via Reflux
This method involves heating the reactants in a suitable solvent under reflux.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., Salicylaldehyde, Vanillin, 4-Chlorobenzaldehyde)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker and ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
To this solution, add the desired substituted aldehyde (1 equivalent), also dissolved in a small amount of ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Attach a condenser to the flask and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates out of the solution.
-
The flask can be placed in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and efficient synthesis with often higher yields compared to conventional methods.[3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Microwave-safe reaction vessel with a loose-fitting cap
-
Domestic or laboratory microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, place this compound (1 equivalent) and the aldehyde (1 equivalent).
-
Add a small volume of ethanol to dissolve the reactants. A few drops of glacial acetic acid can be added as a catalyst.
-
Place the loosely capped vessel in the microwave synthesizer.
-
Irradiate the mixture at a suitable power level (e.g., 200-300 W) for a short duration, typically 2-10 minutes.[5] Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice or cold water to precipitate the product.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry it.
-
Characterize the synthesized Schiff base.
Data Presentation
The following tables summarize quantitative data for the synthesis of various Schiff bases from this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Aldehyde Reactant | Method | Reaction Time | Yield (%) | Reference |
| Salicylaldehyde | Conventional | 5-6 hours | 62.3 - 85.0 | [7] |
| Salicylaldehyde | Microwave | 3-4 minutes | 70.2 - 96.0 | [7] |
| Vanillin | Conventional | ~3 hours | - | [6] |
| Vanillin | Microwave | 2-5 minutes | High | [4][8] |
| Cinnamaldehyde | Conventional | 2-3 hours | - | [6] |
Table 2: Characterization Data for Selected Schiff Bases
| Aldehyde Reactant | Schiff Base Product | M.P. (°C) | FT-IR (cm⁻¹, ν(C=N)) | ¹H NMR (δ ppm, -CH=N) | Reference |
| Salicylaldehyde | 2-(salicylideneamino)-4-phenylthiazole | 170 | 1606-1622 | 9.8 | [6] |
| Vanillin | 2-(vanillideneamino)-4-phenylthiazole | 160 | - | - | [6] |
| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylideneamino)-4-phenylthiazole | - | 1631-1639 | - | [9] |
| 4-Hydroxybenzaldehyde | 2-(4-hydroxybenzylideneamino)-4-phenylthiazole | - | 1631-1639 | - | [9] |
| Cinnamaldehyde | 2-(cinnamalideneamino)-4-phenylthiazole | 180 | - | - | [6] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Workflow for Schiff base synthesis.
Potential Signaling Pathway Inhibition: DNA Gyrase
Several Schiff bases exhibit antibacterial activity, which is sometimes attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11] The enzyme introduces negative supercoils into DNA, a process vital for relieving topological strain during replication and transcription.[11]
Caption: Inhibition of DNA gyrase by Schiff bases.
Antioxidant Mechanism of Action
Schiff bases can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions.[12]
Caption: Free radical scavenging by Schiff bases.
References
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 4. medmedchem.com [medmedchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted Synthesis and Spectral Analysis of Schiff Bases Derived from 2-Amino-5-Aryl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates | INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY [petsd.org]
- 9. sjpas.com [sjpas.com]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. DNA gyrase - Wikipedia [en.wikipedia.org]
- 12. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-phenylthiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free or environmentally benign conditions.[1][2][3]
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules and have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[4][5] The synthesis of these compounds is of great interest for drug discovery and development. The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for preparing these derivatives, typically involving the condensation of an α-haloketone with a thioamide.[6] Microwave irradiation has emerged as a powerful tool to accelerate this synthesis, making it more efficient and aligned with the principles of green chemistry.[3][7]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key benefits over traditional refluxing techniques:
-
Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be finished in minutes using microwave irradiation.[1][2][8]
-
Higher Yields: Microwave heating can lead to higher product yields with fewer side products.[1][8]
-
Energy Efficiency: MAOS is more energy-efficient due to localized heating of the reaction mixture.[2]
-
Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, reduces the environmental impact.[7][9]
Experimental Data
The following tables summarize quantitative data from various microwave-assisted synthesis protocols for this compound derivatives, comparing them with conventional methods where applicable.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis using Iodine Catalyst
| Reactants | Method | Catalyst | Solvent | Time | Power/Temp | Yield (%) | Reference |
| Acetophenone (B1666503), Thiourea (B124793) | Microwave | Iodine | None | 5 min (intermittent) | 70 W | 92 | [8] |
| Substituted Acetophenone, Thiourea | Conventional | Iodine | Ethanol (B145695) | 8-10 hrs | Reflux | - | [10] |
| Substituted Acetophenone, Thiourea | Microwave | Iodine | - | 5-15 min | 170 W | Good | [10] |
| 2-Hydroxy-5-methyl acetophenone, Thiourea | Conventional | Iodine | Rectified Spirit | 12 h | Reflux | 58 | [1] |
| 2-Hydroxy-5-methyl acetophenone, Thiourea | Microwave | Iodine | Rectified Spirit | 6-8 min | 110 W | 90 | [1] |
Table 2: Microwave-Assisted Synthesis with Different Catalysts and Conditions
| Reactants | Method | Catalyst | Solvent | Time | Power/Temp | Yield (%) | Reference |
| Substituted Acetophenone, Thiourea | Microwave | NaHSO₄-SiO₂ | Solvent-free | 10-15 min | 320 W | High | [9] |
| Phenacyl bromide, N-phenyl thiourea | Microwave | None | Water | 1-20 min | - | 81-97 | [3] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave | - | Methanol | - | - | Higher than conventional | [11] |
| o-chloroacetophenone, Thiourea | Microwave | Iodine | - | Couple of minutes | - | High | [12] |
Experimental Protocols
Here are detailed protocols for the microwave-assisted synthesis of this compound derivatives based on established literature.
Protocol 1: Solvent-Free Microwave Synthesis using Iodine
This protocol is adapted from a method that emphasizes efficiency and high yield without the use of a solvent.[8]
Materials:
-
Acetophenone (or substituted acetophenone)
-
Thiourea
-
Iodine
-
Heat-resistant glass beaker
-
Microwave synthesizer or a domestic microwave oven
-
Water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Stirring rod
-
Filtration apparatus
Procedure:
-
In a heat-resistant glass beaker, combine acetophenone (0.06 mol), thiourea (0.12 mol), and iodine (0.06 mol).
-
Thoroughly mix the reactants with a stirring rod.
-
Loosely cover the beaker and place it in the microwave oven.
-
Irradiate the mixture at a low power setting (e.g., 70 W) for five 1-minute intervals with 30-second pauses in between to prevent overheating and pressure buildup.
-
After irradiation, carefully remove the beaker from the microwave and add 100 mL of water.
-
Heat the mixture (a higher power setting of 150 W can be used) until the solid dissolves. A tarry liquid may form at the bottom.
-
Decant the hot yellow solution from any tarry residue and filter it.
-
To the filtrate, add ammonium hydroxide solution until the solution is alkaline to precipitate the product.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis using a Heterogeneous Catalyst in a Dry Media
This protocol utilizes a solid-supported catalyst, NaHSO₄-SiO₂, for a solvent-free reaction.[9]
Materials:
-
Substituted acetophenone
-
Thiourea
-
NaHSO₄-SiO₂ catalyst
-
Pestle and mortar
-
100 mL beaker
-
Microwave oven
-
Ethyl acetate (B1210297)
-
Filtration apparatus
Procedure:
-
In a pestle and mortar, add substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄-SiO₂ catalyst.
-
Grind the mixture thoroughly for 2-3 minutes.
-
Transfer the mixture to a 100 mL beaker.
-
Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Filter the mixture to remove the catalyst. The catalyst can be recovered and reused.
-
Evaporate the ethyl acetate from the filtrate to obtain the crude product.
-
Recrystallize the product from ethanol to get the pure this compound derivative.
Protocol 3: Microwave-Assisted Synthesis in Water
This protocol presents an environmentally friendly approach using water as the solvent.[3]
Materials:
-
Phenacyl bromide (or substituted α-bromoacetophenone)
-
N-arylthiourea
-
Water
-
Microwave synthesizer with a reaction vessel
-
Stirring mechanism
-
Filtration apparatus
Procedure:
-
In a microwave reaction vessel, place phenacyl bromide (e.g., 1 g, 0.0036 mol) and N-phenyl thiourea.
-
Add a suitable amount of water to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 1-20 minutes (the optimal time may vary depending on the specific reactants).
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the vessel.
-
The product often precipitates out of the aqueous solution upon cooling.
-
Collect the solid product by filtration, wash with water, and dry.
-
The purity of the product is typically high, but it can be recrystallized if necessary.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the Hantzsch thiazole synthesis and a typical experimental workflow for the microwave-assisted procedure.
Caption: Hantzsch synthesis of this compound.
Caption: General workflow for microwave-assisted synthesis.
Caption: Key parameters for reaction optimization.
Safety Precautions
-
Always conduct microwave-assisted reactions in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the reaction vessels are designed for microwave synthesis and are not sealed airtight to avoid pressure buildup.
-
Be cautious of potential hot spots and rapid temperature increases in the reaction mixture.
-
Refer to the safety data sheets (SDS) for all chemicals used.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the production of this compound derivatives. It offers substantial improvements in reaction time and yield compared to conventional heating methods.[1][8] The protocols provided herein serve as a valuable starting point for researchers in academia and industry. The versatility of this methodology, allowing for solvent-free conditions or the use of green solvents like water, makes it an attractive option for sustainable chemical synthesis in drug discovery and development.[3][9] Further optimization of reaction parameters can be explored to suit specific substrates and desired outcomes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. bepls.com [bepls.com]
- 8. qmu.edu.kz [qmu.edu.kz]
- 9. rjpbcs.com [rjpbcs.com]
- 10. jusst.org [jusst.org]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity Screening of 2-Amino-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of 2-amino-4-phenylthiazole derivatives for their potential anticancer activity. This document is intended to guide researchers in the systematic evaluation of this class of compounds, from initial cytotoxicity screening to preliminary mechanistic studies.
Introduction to this compound Derivatives
The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic ring system that is a core component of numerous compounds with a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, this compound derivatives have emerged as a promising class of anticancer agents. These compounds have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, such as those from breast, lung, colon, and leukemia cancers.[1][3] Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of tubulin polymerization leading to cell cycle arrest, and induction of apoptosis.[1] This document outlines the standard methodologies for assessing the in vitro anticancer efficacy of novel this compound derivatives.
Data Presentation: Summary of In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HT29 (Colon) | 2.01 | [1] |
| Compound 21 | K563 (Leukemia) | 16.3 | [1] |
| MCF-7 (Breast) | 20.2 | [1] | |
| HT-29 (Colon) | 21.6 | [1] | |
| Compound 28 | HT29 (Colon) | 0.63 | [1] |
| HeLa (Cervical) | 6.05 | [1] | |
| A549 (Lung) | 8.64 | [1] | |
| Karpas299 (Lymphoma) | 13.87 | [1] | |
| Compound 13c | AGS (Gastric) | 4.0 | [4] |
| HT-29 (Colon) | 4.4 | [4][5] | |
| HeLa (Cervical) | 5.8 | [4][5] | |
| Compound 13d | AGS (Gastric) | 7.2 | [4][5] |
| HT-29 (Colon) | 11.2 | [4][5] | |
| HeLa (Cervical) | 13.8 | [4][5] | |
| Compound 17b | Various | Potent | [6][7] |
| Thiourea Derivative 88 | HS 578T (Breast) | 0.8 | [2] |
Table 2: Activity Spectrum of Selected this compound Derivatives
| Compound Class | Tested Cell Lines | General Activity | Putative Mechanism of Action |
| 2,4-disubstituted thiazole (B1198619) amides | A549, HeLa, HT29, Karpas299 | Medium to good antiproliferative activity.[1] | c-Met/ALK inhibition.[1] |
| 2-arylamido/alkylamido-4-(isothiocyanatomethyl)thiazoles | L1210 | High antiproliferative activity (arylamido derivatives).[1] | GMP synthetase inhibition.[1] |
| Thiazole derivatives from 4-phenylthiazol-2-amine | MCF-7, NCI-H460, SF-268 | Some compounds showed higher efficacy than doxorubicin.[3][8] | Not specified. |
| Pyran, pyridine, and thiazole derivatives of this compound | NUGC, HR, DLD1, HA22T, HEPG2, MCF, HONE1 | High potency observed for several derivatives.[6][7] | Not specified. |
| Aminothiazole-paeonol derivatives | AGS, HT-29, HeLa | Potent inhibitory activity.[4] | Not specified. |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to screen this compound derivatives for anticancer activity.
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.[9][10]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific phase.
Materials:
-
This compound derivative(s)
-
Human cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivative(s) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
Apoptosis Assay (Annexin V-FITC and PI Staining)
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound derivative(s)
-
Human cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound(s) as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound derivatives.
Caption: Experimental workflow for screening this compound derivatives.
Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway by a TNIK-inhibiting this compound derivative.
Caption: Logical workflow for identifying lead anticancer compounds.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 7. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library [oalib.com]
- 8. acsi-journal.eu [acsi-journal.eu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Amino-4-phenylthiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial and antifungal efficacy of 2-amino-4-phenylthiazole compounds. The following sections offer step-by-step methodologies for key assays, present quantitative data in a clear tabular format, and include visual diagrams to illustrate experimental workflows and potential mechanisms of action.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The core structure of these compounds serves as a versatile scaffold for the synthesis of novel derivatives with enhanced efficacy against various pathogenic microorganisms.[4][5] This document outlines the standard assays used to quantify the in vitro antimicrobial and antifungal activities of these promising compounds.
Data Presentation: Antimicrobial and Antifungal Activities
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values for various this compound derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus cereus | Reference |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | 4 - 16 | - | - | - | [4][5] |
| Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl) | 4 - 16 | - | - | - | [4][5] |
| Piperazinyl derivative 121d | 2 - 128 (μM) | 2 - 128 (μM) | 2 - 128 (μM) | - | [5] |
| 2-arylideneamino-4-phenylthiazole 144 | - | - | - | Highest Activity | [4][5] |
| Derivative 117 (R1 = OCH3) | - | Remarkable Efficacy | - | - | [4] |
| Derivative 117 (R1 = CH3) | - | Remarkable Efficacy | - | - | [4] |
| Derivative 117 (R1 = H, R2 = Ph) | - | - | Significant Efficacy | - | [4] |
Table 2: Antifungal Activity of this compound Derivatives (MIC and MFC in µg/mL)
| Compound/Derivative | Candida albicans (MIC) | Candida albicans (MFC) | Aspergillus niger (MIC) | Reference |
| 2-Amino-4-substituted thiazoles | 70 - 490 | 120 - 960 | - | [1] |
| Compound I | 60 - 250 | 130 - 490 | - | [1] |
| 2-amino-4,5-diarylthiazole 5a8 | 9 (μM) | - | - | [6] |
| Amide of 2-amino-4-phenyl-5-phenylazothiazoles 110 | Good Activity | - | Good Activity | [5] |
| Benzamide-linked 2-aminothiazole (B372263) 112 | Excellent Activity | - | - | [5] |
Experimental Protocols
Detailed methodologies for determining the antimicrobial and antifungal activity of this compound compounds are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
1. Preparation of Stock Solutions:
-
Dissolve the synthesized this compound compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10 mg/mL.
2. Preparation of Microbial Inoculum:
-
From a fresh culture plate, pick several colonies of the test microorganism (bacterial or fungal).
-
Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) for each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay to determine if the compound is microbicidal or microbistatic.
1. Subculturing from MIC Plates:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
2. Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
3. Interpretation of Results:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Introduction
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly versatile method for constructing this heterocyclic ring system.[1][3] The reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793), to form the thiazole ring.[3][4] This document provides detailed experimental protocols, quantitative data, and procedural workflows for the synthesis of 2-Amino-4-phenylthiazole, aimed at researchers, scientists, and professionals in drug development.
Reaction Mechanism
The Hantzsch synthesis of this compound from an α-haloketone and thiourea proceeds through a well-established multi-step mechanism. The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction).[4][5] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic 2-aminothiazole ring.[1]
Experimental Protocols
Two common protocols for the synthesis of this compound are detailed below. Protocol 1 uses a pre-halogenated ketone, while Protocol 2 generates the halo-intermediate in situ.
Protocol 1: Conventional Synthesis from 2-Bromoacetophenone (B140003)
This method is a straightforward and high-yielding procedure using 2-bromoacetophenone and thiourea.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (B129727) (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial or 50 mL round-bottom flask
-
Magnetic stir bar and hotplate
-
Buchner funnel and side-arm flask
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.[4]
-
Add 5 mL of methanol to the vial.[4]
-
Heat the mixture with stirring on a hot plate (set to approximately 100°C) for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will cause the product to precipitate.[4]
-
Isolate the crude product by vacuum filtration using a Buchner funnel.[4]
-
Wash the collected solid (filter cake) with water to remove any remaining salts.[4]
-
Spread the solid on a tared watchglass and allow it to air dry completely.[4]
-
For higher purity, the crude product can be recrystallized from methanol or ethanol.
Protocol 2: One-Pot Synthesis from Acetophenone (B1666503) and Iodine
This protocol avoids the use of a lachrymatory α-haloketone by generating it in situ from acetophenone using iodine.[6]
Materials:
-
Acetophenone (0.1 mol, 12 g)
-
Thiourea (0.2 mol, 15.22 g)
-
Iodine (0.1 mol, 25.33 g)
-
Diethyl ether
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Methanol (for recrystallization)
-
Round-bottom flask and reflux condenser
Procedure:
-
Place acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) into a round-bottom flask.[6]
-
Attach a reflux condenser and heat the mixture under reflux for 12 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Wash the reaction mixture with diethyl ether to remove unreacted acetophenone and excess iodine.[6]
-
Pour the washed mixture into an ammonium hydroxide solution, which will precipitate the crude product.[6]
-
Collect the solid by filtration.
-
Recrystallize the crude product from methanol to obtain pure this compound.[6]
Experimental Workflow
The general workflow for the synthesis, isolation, and characterization of this compound is outlined below.
Data Presentation
The following tables summarize the reaction conditions and physicochemical properties of this compound.
Table 1: Comparison of Hantzsch Synthesis Protocols
| Parameter | Protocol 1 (Conventional) | Protocol 2 (In-situ Halogenation) |
| α-Keto Source | 2-Bromoacetophenone | Acetophenone |
| Halogenating Agent | N/A (pre-formed) | Iodine |
| Thio-reagent | Thiourea | Thiourea |
| Solvent | Methanol[4] or Ethanol[1] | None (refluxed neat)[6] |
| Temperature | Reflux (~65-78 °C)[4] | Reflux |
| Reaction Time | 30 minutes - 4 hours[1][4] | 12 hours[6] |
| Work-up | Dilution in aq. Na₂CO₃[4] | Ether wash, then aq. NH₄OH[6] |
| Reported Yield | High[4] | 60-66% (for derivatives)[6] |
Table 2: Physicochemical and Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂S | [7][8] |
| Molecular Weight | 176.24 g/mol | [7][8] |
| Appearance | White to light brown solid/powder | [7][9] |
| Melting Point | 149-153 °C | [7][9] |
| CAS Number | 2010-06-2 | [7][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-アミノ-4-フェニルチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole (B1198619) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in the Hantzsch thiazole synthesis can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, incorrect stoichiometry, and the formation of side products.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]
Key areas to investigate include:
-
Reactant Purity: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product.[2][3] It is advisable to verify the purity of your reactants using techniques like NMR or melting point analysis.
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice significantly impact the reaction's outcome.[1][4]
-
Stoichiometry: Ensure you are using the correct stoichiometry; sometimes, a slight excess of the thioamide can be beneficial to ensure the complete consumption of the often more expensive α-haloketone.[2][3]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.[3]
Q2: How can I improve the yield of my reaction by optimizing the conditions?
Optimizing reaction parameters is a crucial step in improving the yield. Consider the following adjustments:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1][5] If the reaction is being run at room temperature, consider a stepwise increase in temperature (e.g., 40-60 °C).[4] For less reactive substrates, refluxing in a suitable solvent may be necessary.[4] However, excessive heat can lead to the decomposition of starting materials and the formation of polymeric byproducts.[3]
-
Reaction Time: It's possible the reaction has not been allowed to proceed to completion.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to track the consumption of starting materials and the formation of the product.[3][4]
-
Solvent Choice: The solvent plays a significant role in the reaction rate and yield.[2] Alcohols like ethanol (B145695) and methanol (B129727) are commonly used and often provide good results.[4] In some instances, a mixture of solvents, such as ethanol/water, can enhance yields.[4][6] Solvent-free conditions have also been reported to improve reaction rates and yields.[3][5]
Q3: Are there any common side reactions I should be aware of?
Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][7][8] The stability of the reactants and intermediates can also influence the prevalence of side reactions.[1] When condensing α-haloketones with N-monosubstituted thioureas in a neutral solvent, 2-(N-substituted amino)thiazoles are typically formed exclusively.[5][7] However, under acidic conditions (e.g., 10M-HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[7][8]
Q4: I am struggling to isolate and purify my thiazole product. What are some effective methods?
The workup and purification procedure is critical for obtaining a pure product with a high yield.
-
Precipitation: Many 2-aminothiazole (B372263) products have poor solubility in water.[1][9] After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate, can neutralize the hydrohalide salt of the thiazole that is initially formed. This causes the neutral product to precipitate, which can then be collected by filtration.[1][9][10]
-
Extraction: If the product does not precipitate, it may be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[4]
-
Recrystallization: To obtain a highly pure product, recrystallization from a suitable solvent, such as ethanol, is often effective.[3]
Q5: Can alternative energy sources like microwaves or ultrasound be used for this synthesis?
Absolutely. Microwave irradiation and ultrasound assistance are modern techniques that can significantly enhance the Hantzsch thiazole synthesis.
-
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times (from hours to minutes), increase product yields, and improve reaction selectivity compared to conventional heating.[11][12][13] Microwave heating provides rapid and uniform heating of the reaction mixture.[11]
-
Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another energy-efficient and environmentally friendly approach that can reduce reaction times and improve yields.[6][14] Reactions can often be carried out at room temperature.[14][15]
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | - |
| 2 | Water | Reflux | 82 |
| 3 | Methanol | 25 | - |
| 4 | Methanol | Reflux | 65 |
| 5 | Ethanol | 25 | - |
| 6 | Ethanol | Reflux | 75 |
| 7 | 1-Butanol | Reflux | 85 |
| 8 | 2-Propanol | Reflux | 82 |
| 9 | Ethanol/Water (1:1) | 65 | 85 |
Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[3][6]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux in Methanol) | 8 hours | Lower |
| Microwave Irradiation | < 30 minutes | Higher (89-95%) |
Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5- yl)thiazol-2-amines.[3][12]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (B124793) (7.5 mmol).[3][9]
-
Heating: Heat the mixture with stirring on a hot plate to reflux (approximately 100°C) for 30 minutes. The solids should dissolve during heating.[3][5][9]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[3][9]
-
Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix. A precipitate should form.[3][9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3][9]
-
Washing: Wash the collected solid with water to remove any inorganic salts. A subsequent wash with a cold, non-polar solvent like hexane (B92381) can help remove non-polar impurities.[3]
-
Drying: Air-dry the solid on a watch glass or in a desiccator.[3]
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[3]
General Procedure for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[11]
-
Sealing: Seal the vial and place it in the microwave synthesizer.[11]
-
Irradiation: Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes. The temperature should be monitored and maintained at approximately 70°C.[11]
-
Cooling: After the reaction is complete, cool the vial to room temperature.[11]
-
Isolation: The resulting precipitate is collected by filtration.[11]
-
Washing: Wash the solid product with cold ethanol.[11]
-
Drying: Dry the purified product under vacuum.[11]
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[11]
General Procedure for Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives
-
Reaction Setup: In a suitable vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (B42025) (1 mmol).[6]
-
Catalyst and Solvent: Add silica-supported tungstosilisic acid as a catalyst and a mixture of ethanol/water (50/50 v/v) as the solvent.[6][15]
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.[15]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the catalyst can be recovered by simple filtration. The filtrate is then evaporated under vacuum, and the resulting product is oven-dried.[6]
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting workflow for low thiazole synthesis yields.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 2-Amino-4-phenylthiazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone, typically α-bromoacetophenone, with thiourea (B124793).[1][2] The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727) under reflux.[1][3][4]
Q2: My final product has a broad melting point and looks discolored. What are the likely impurities?
A2: Common impurities in crude this compound include unreacted starting materials such as α-bromoacetophenone and thiourea.[5][6] Additionally, side products from the self-condensation of α-bromoacetophenone can be present.[7][8] The presence of these impurities can lead to a lower, broader melting point and discoloration of the final product.
Q3: I see a second spot on my TLC plate that is very close to my product spot. What could this be?
A3: 2-Aminothiazole can exist in equilibrium with its tautomeric form, 2-imino-4-phenyl-4,5-dihydrothiazole (an iminothiazoline).[9][10] This amino-imino tautomerism can sometimes be observed as a separate, closely running spot on a TLC plate, although the amino form is generally the predominant tautomer in solution.[9][10]
Q4: Can I use an acid-base extraction to purify my this compound?
A4: Yes, an acid-base extraction is a viable method for purification. This compound is a basic compound due to the exocyclic amino group and can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities.[11][12][13]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is refluxed for a sufficient duration (some protocols suggest up to 12 hours).[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal Reaction Temperature | - Maintain a consistent reflux temperature. For ethanol, this is approximately 78°C.[3] |
| Loss of Product During Work-up | - When neutralizing the reaction mixture, do so carefully to avoid hydrolysis of the product. - If performing an acid-base extraction, ensure the pH is sufficiently basic during the final extraction step to deprotonate the product and transfer it back to the organic layer. |
| Premature Precipitation | - Ensure the reaction mixture is fully dissolved at the reaction temperature. If starting materials are not fully soluble, consider using a larger volume of solvent. |
Issue 2: Presence of Side Products
| Side Product | Identification | Prevention | Removal |
| Unreacted α-bromoacetophenone | Characteristic spot on TLC (less polar than the product). | Use a slight excess of thiourea to ensure complete consumption of the α-bromoacetophenone. | Wash the crude product with a non-polar solvent like diethyl ether where the starting material is more soluble.[5] |
| Unreacted Thiourea | Highly polar spot on TLC, may remain at the baseline. | Use a slight excess of α-bromoacetophenone (though this may lead to its own contamination). | Thiourea is soluble in water. Washing the crude product with water or a dilute base during work-up will remove it. |
| Aldol Self-Condensation Product of α-bromoacetophenone | Non-polar impurity, may appear as a complex mixture on TLC. | Add the α-bromoacetophenone slowly to the solution of thiourea to maintain a low concentration of the ketone. | Recrystallization from ethanol is often effective. For persistent impurities, column chromatography may be necessary. |
| α,α-dibromoacetophenone Impurity Product | Forms a brominated thiazole derivative, which may be difficult to separate. | Use highly pure α-bromoacetophenone. | Fractional recrystallization or column chromatography may be required. |
Data on Purification Methods
The following table provides illustrative data on the effectiveness of different purification methods for this compound. The actual yields and purity will depend on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Initial Purity | Typical Final Purity | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 80-90% | >98% | Simple, effective for removing most common impurities. | Can result in some product loss in the mother liquor. |
| Acid-Base Extraction | 70-85% | >95% | Excellent for removing non-basic impurities. | Requires multiple extraction steps and use of acids and bases. |
| Column Chromatography (Silica Gel) | 50-80% | >99% | Can separate closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aqueous). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Neutralization and Back-Extraction: Make the combined aqueous layer basic (pH > 10) by the slow addition of a concentrated NaOH solution. The this compound will precipitate or form an oil.
-
Final Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Visual Guides
Caption: Hantzsch synthesis of this compound.
Caption: Formation of a common side product.
Caption: A logical workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. Solved The image is my answers to the questions: 1.The | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Amino-4-phenylthiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2-Amino-4-phenylthiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude this compound is a brown or yellow powder. How can I remove the color?
Answer: The discoloration of crude this compound is typically due to polymeric impurities or residual iodine from the synthesis. The most effective method to remove these colored impurities is by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.
Question 2: After purification, my product yield is very low. What are the possible reasons and how can I improve it?
Answer: Low recovery of this compound after purification can stem from several factors:
-
Excessive Solvent Usage: Using too much solvent during recrystallization will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.
-
Incomplete Precipitation: The crystallization process may not be complete. Ensure the solution is cooled in an ice bath for a sufficient time to maximize crystal formation.[1]
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve the crystals.
To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[1] If you suspect product loss in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second crop of crystals, although this crop may be less pure.[1]
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be addressed by:
-
Reheating and Adding More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[2]
-
Slowing Down the Cooling Process: Allow the solution to cool more slowly. An insulated container can help achieve this.[2]
-
Using a Different Solvent System: The chosen solvent may not be appropriate. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity is observed, can often promote crystallization.
Question 4: I am unsure which solvent to use for recrystallization. How do I choose a suitable one?
Answer: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, which has both polar (amino group) and nonpolar (phenyl group) characteristics, solvents of intermediate polarity or mixed solvent systems are often effective.[3] Hot ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[4] Other options include methanol (B129727) or mixtures of ethanol and water.[5][6]
Frequently Asked Questions (FAQs)
What are the common impurities in crude this compound?
The most common impurities originate from the Hantzsch thiazole (B1198619) synthesis and include unreacted starting materials like phenacyl bromide (or acetophenone (B1666503) and iodine) and thiourea.[7][8] Side-products from the reaction can also be present.
What is the most effective method for purifying crude this compound?
Recrystallization is the most common and generally effective method for purifying crude this compound.[4] For highly impure samples, column chromatography may be necessary, though it is a more complex and time-consuming technique.
How can I monitor the purity of my product during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your product.[4] By comparing the crude mixture to the purified product on a TLC plate, you can visualize the removal of impurities. The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.[8]
What is the expected melting point of pure this compound?
The reported melting point for this compound varies slightly across different sources. It is generally in the range of 149°C to 153°C.[9] The hydrobromide monohydrate salt has a higher melting point, around 180-183°C.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Simple, cost-effective, can yield high-purity crystals. | Potential for low yield if not optimized, may not remove all impurities. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Can separate complex mixtures and impurities with similar solubility. | More time-consuming, requires larger volumes of solvent, more complex setup. |
| Acid-Base Extraction | Separation based on the different solubilities of the acidic/basic compound and neutral impurities in aqueous and organic phases. | Effective for removing non-basic impurities. | Requires the use of acids and bases, may not be suitable for all impurities. |
Table 2: Common Solvents for Recrystallization of this compound
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A widely used and effective single solvent for recrystallization.[4] |
| Methanol | 65 | Polar | Also a suitable single solvent, but its lower boiling point can lead to rapid evaporation.[5] |
| Ethanol/Water | Varies | Polar | A good mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[6] |
| Hexane/Ethyl Acetate | Varies | Non-polar/Polar | A common mixed-solvent system for compounds with intermediate polarity.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.
-
Gently swirl the flask and then reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Proceed with the crystallization of the decolorized solution as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Purification of 2-Amino-4-phenylthiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 2-Amino-4-phenylthiazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Purity After Initial Synthesis
-
Question: My TLC analysis of the crude product shows multiple spots, indicating a low purity of the desired this compound derivative. What are the likely impurities and how can I remove them?
-
Answer: The common impurities in the Hantzsch synthesis of this compound derivatives include unreacted starting materials (e.g., α-haloacetophenone and thiourea), and side-products.[1][2][3] Under acidic conditions, the formation of isomeric impurities like 3-substituted 2-imino-2,3-dihydrothiazoles can also occur.[1]
-
Initial Work-up: A primary purification step involves washing the crude product. For instance, unreacted acetophenone (B1666503) and iodine can be removed by washing with diethyl ether.[4]
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative for separating compounds with different polarities.[5]
-
Issue 2: Recrystallization Problems
-
Question: I am having trouble with the recrystallization of my this compound derivative. What are some common issues and their solutions?
-
Answer:
-
Oiling Out: If the compound separates as an oil instead of crystals, it could be because the melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly.[6] Try using a lower-boiling point solvent or allowing the solution to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated.[6] You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Alternatively, you can concentrate the solution by evaporating some of the solvent.
-
Colored Impurities: If the purified crystals are colored, this is likely due to the presence of minor, highly colored impurities.[6] Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound derivatives?
A1: The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and its derivatives, common and effective solvents include ethanol (B145695) and methanol (B129727).[4][7] A mixed solvent system can also be effective if the compound is too soluble in one solvent and insoluble in another.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the TLC of your crude material with the purified fractions, you can assess the removal of impurities. A common eluent system for TLC of this compound derivatives is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v) or hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:3 v/v).[4][7]
Q3: My compound is still impure after a single recrystallization. What should I do?
A3: If a single recrystallization is insufficient, you can perform a second recrystallization. If the impurity has a similar solubility profile to your product, you may need to switch to a different purification technique, such as column chromatography or preparative HPLC.
Q4: What are the common side products in the Hantzsch synthesis of this compound derivatives?
A4: The Hantzsch thiazole (B1198619) synthesis can sometimes lead to the formation of side products. Under acidic conditions, you might observe the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[1] Other potential side reactions include the self-condensation of the α-haloketone.[3]
Data Presentation
Table 1: Illustrative Purity Improvement of a this compound Derivative
| Purification Step | Purity (%) | Observations |
| Crude Product | 75 | Brownish solid with multiple spots on TLC. |
| After Washing with Diethyl Ether | 85 | Lighter brown solid, one minor spot less intense on TLC. |
| After First Recrystallization (Ethanol) | 95 | Off-white crystalline solid, faint minor spot on TLC. |
| After Second Recrystallization (Ethanol) | >99 | White crystalline solid, single spot on TLC. |
| After Column Chromatography | >99.5 | White crystalline solid, single spot on TLC. |
Note: The data in this table is illustrative and the actual purity improvement will depend on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Column Chromatography of this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common recrystallization issues.
References
Catalyst selection and optimization for 2-Amino-4-phenylthiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-4-phenylthiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Hantzsch thiazole (B1198619) synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative.[1][3] For this compound, this typically involves the reaction of a phenacyl halide (e.g., phenacyl bromide or acetophenone (B1666503) with an in-situ halogenating agent) and thiourea.[4][5][6][7]
Q2: What are the key advantages of using a catalyst in this synthesis?
Catalysts are employed to improve the efficiency and sustainability of the synthesis. Key advantages include:
-
Increased Reaction Rate: Catalysts can significantly reduce the reaction time.[4]
-
Improved Yields: The use of an appropriate catalyst can lead to higher product yields.[4][8]
-
Milder Reaction Conditions: Catalysts can enable the reaction to proceed under less harsh conditions, such as lower temperatures.
-
Enhanced Sustainability: Some catalysts, particularly heterogeneous ones, can be recovered and reused, making the process more environmentally friendly and cost-effective.[4]
Q3: What are some common side reactions to be aware of during the synthesis?
A potential side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[8][9] The purity of the starting materials is crucial, as impurities can lead to unwanted side products.[8]
Troubleshooting Guide
Issue 1: Low Product Yield
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Systematically optimize parameters such as temperature, solvent, and reaction time.[8] Increasing the temperature can often help overcome the activation energy of the reaction.[8] A screening of different solvents should be performed to find the most suitable one for the specific catalyst and substrates.[4]
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the purity of the α-haloketone and thiourea. Recrystallization or chromatography of the starting materials may be necessary to remove impurities that could be participating in side reactions.[8]
-
-
Possible Cause: Improper stoichiometry.
-
Solution: While the reactants react in a 1:1 ratio, using a slight excess of one reagent, such as thiourea, is a common practice to drive the reaction towards completion.[3]
-
Issue 2: Incomplete Conversion of Starting Materials
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: Inefficient catalyst.
-
Solution: The choice of catalyst can significantly impact the reaction rate.[4] Refer to the catalyst performance data to select a more efficient catalyst for your specific substrates.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Product solubility.
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Solution: Washing the crude product with appropriate solvents can help remove unreacted starting materials. For instance, unreacted thiourea is often more soluble in the reaction solvent than the precipitated thiazole product.[3] Recrystallization is a common method for purifying the final product.[10]
-
Catalyst Selection and Performance Data
The choice of catalyst is critical for optimizing the synthesis of this compound. Below is a summary of the performance of various catalysts.
Table 1: Screening of Various Catalysts for this compound Synthesis [4]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sulfamic acid | Ethanol (B145695) | 78 | 4 | 50 |
| L-Proline | Ethanol | 78 | 7 | 65 |
| Acetic acid | Ethanol | 78 | 4 | 70 |
| Copper silicate (B1173343) | Ethanol | 78 | 0.5 | 95 |
Table 2: Effect of Copper Silicate Catalyst Concentration [4]
| Catalyst (mol%) | Time (h) | Yield (%) |
| 0 | 5 | Trace |
| 5 | 1.5 | 85 |
| 10 | 0.5 | 95 |
| 15 | 0.5 | 95 |
| 20 | 0.5 | 95 |
Table 3: Performance of Other Modern Catalysts
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA. |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivative, Thiourea, Water, Room Temperature | 45 min | High | Environmentally benign, mild conditions, high purity product without column chromatography. |
Experimental Protocols
Protocol 1: Synthesis using Copper Silicate Catalyst [4]
-
In a round-bottom flask, add phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).
-
Add 5 mL of ethanol to the flask.
-
Reflux the reaction mixture at 78°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (B1210297) (8:3).
-
After completion of the reaction, filter the reaction mixture to isolate the catalyst.
-
Pour the filtrate over crushed ice to obtain the solid product.
-
Collect the product by filtration, wash with water, and dry.
Protocol 2: Synthesis using Iodine [5]
-
Take a mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and wash with diethyl ether to remove excess unreacted acetophenone and iodine.
-
Allow the reaction mixture to cool to room temperature and then pour it into an ammonium (B1175870) hydroxide (B78521) solution.
-
Recrystallize the crude product from methanol.
Visualized Workflows
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Recent Development in the Synthesis of Thiazoles [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Addressing reagent quality issues in 2-Amino-4-phenylthiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reagent quality issues during the synthesis of 2-Amino-4-phenylthiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from reagent quality.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no desired product. What are the potential reagent-related causes?
Answer:
Low or no yield in the Hantzsch thiazole (B1198619) synthesis is a common problem that can often be traced back to the quality of the starting materials.[1][2] Here are the primary reagent-related factors to investigate:
-
Poor Quality Acetophenone (B1666503):
-
Impure Thiourea (B124793):
-
Degradation: Thiourea can degrade, especially in the presence of moisture.
-
Contaminants: The presence of impurities such as thiocyanates or other nitrogen-containing compounds can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.[4]
-
-
Substandard Halogenating Agent (Iodine/Bromine):
-
Moisture Content: Excess moisture in the halogenating agent can lead to undesirable side reactions.
-
Impurities: The presence of chlorides or bromides in iodine, for example, can affect its reactivity.[1] Organic impurities can also react with iodine, reducing its availability for the main reaction.[5][6]
-
Recommended Actions:
-
Verify Reagent Purity: Before starting the synthesis, assess the purity of your reagents. Refer to the Experimental Protocols section for detailed procedures on how to perform quality control tests.
-
Use High-Purity Reagents: Whenever possible, use reagents of high purity (e.g., >99%). Check the supplier's certificate of analysis (CoA) for specifications.
-
Proper Storage: Ensure all reagents are stored under the recommended conditions (e.g., in a cool, dark, and dry place) to prevent degradation.[3]
Issue 2: Formation of Unexpected Side Products
Question: I am observing significant amounts of unknown impurities in my crude product. How can reagent quality be the cause?
Answer:
The formation of side products is a strong indicator of issues with reagent purity.
-
Side Reactions from Acetophenone Impurities: Aldol condensation of acetophenone with itself or other carbonyl impurities can occur, leading to a complex mixture of products.[7]
-
Byproducts from Thiourea Impurities: Impurities in thiourea can lead to the formation of various unwanted heterocyclic compounds.
-
Alternative Reaction Pathways with Impure Halogenating Agents: If the halogenating agent is not pure, it can lead to incomplete or alternative halogenation of the acetophenone, resulting in different reaction pathways and a mixture of products.
Recommended Actions:
-
Characterize Impurities: If possible, isolate and characterize the major side products using techniques like NMR, LC-MS, or GC-MS. This can provide clues about the nature of the impurities in your starting materials.
-
Purify Starting Materials: If you suspect your reagents are impure, consider purifying them before use. Acetophenone can be distilled, and thiourea can be recrystallized.
-
Review Synthesis Method: Certain synthesis conditions can exacerbate the formation of side products. For instance, acidic conditions can sometimes lead to the formation of isomeric byproducts.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the ideal specifications for the reagents used in this compound synthesis?
A1: For best results, it is recommended to use reagents that meet the specifications outlined in the table below. These values are typical for high-purity grades used in organic synthesis.
| Reagent | Parameter | Recommended Specification |
| Acetophenone | Assay (by GC) | ≥ 99.0%[11][12] |
| Freezing Point | 18 - 20°C[11][13] | |
| Refractive Index (at 20°C) | 1.5325 - 1.5345[11][13] | |
| Phenol | ≤ 0.015%[13] | |
| Thiourea | Assay | ≥ 99.0%[4] |
| Melting Point | ≥ 171°C[14] | |
| Water Content | ≤ 0.30%[4] | |
| Ash Content | ≤ 0.10%[4][14] | |
| Thiocyanate | ≤ 0.15%[4] | |
| Iodine | Assay (USP Grade) | 99.8% - 100.5%[1][15][16] |
| Non-volatile residue | ≤ 0.05%[1][16][17] | |
| Chloride and Bromide (as Cl) | ≤ 0.028%[1][16] |
Q2: How can I quickly check the quality of my acetophenone before starting the reaction?
A2: A simple physical check can be a good first step. Acetophenone should be a clear, colorless to light yellow liquid.[13] A darker color may indicate degradation or the presence of impurities. Additionally, you can perform a melting point determination of a solidified sample; a sharp melting point within the expected range (18-20°C) is a good indicator of purity.[11][13] For a more definitive assessment, a quick GC analysis is recommended.
Q3: Is it necessary to use USP-grade iodine?
A3: While not strictly necessary for all research purposes, using USP-grade iodine ensures a high level of purity and minimizes the risk of introducing impurities that could affect the reaction outcome.[1][15][16] If you are not using USP grade, ensure your iodine has a high assay (e.g., >99.8%) and low levels of non-volatile residue and halide impurities.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the quality of your reagents.
1. Melting Point Determination of Thiourea
-
Objective: To determine the melting point of a thiourea sample as an indicator of purity. Pure compounds have a sharp melting point, while impurities will lower and broaden the melting range.[18]
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Ensure the thiourea sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the closed end of the tube on a hard surface.[19]
-
Place the capillary tube in the heating block of the melting point apparatus.[2]
-
Heat the sample rapidly to about 10-15°C below the expected melting point of thiourea (~171°C).
-
Then, decrease the heating rate to 1-2°C per minute.[18]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a liquid (the end of the melting range).[2]
-
-
Interpretation: A pure thiourea sample should have a sharp melting point range close to its literature value. A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.
2. Purity Analysis of Acetophenone by Gas Chromatography (GC)
-
Objective: To determine the purity of an acetophenone sample and identify any volatile impurities.
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column (e.g., HP-5), autosampler, vials, and a suitable solvent (e.g., methanol (B129727) or isopropanol:carbon disulfide mixture).[20]
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the acetophenone sample in the chosen solvent (e.g., 1 µL of acetophenone in 1 mL of solvent).
-
Standard Preparation: Prepare a standard solution of high-purity acetophenone at a known concentration in the same solvent.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/minute.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the standard solution to determine the retention time of acetophenone. Then, inject the sample solution and record the chromatogram.
-
-
Interpretation: The purity of the acetophenone can be calculated by comparing the area of the acetophenone peak to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.
3. Purity Analysis of Thiourea by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of a thiourea sample.
-
Apparatus: HPLC system with a UV detector, a suitable column (e.g., C18 or a mixed-mode column like Primesep S), mobile phase, autosampler, and vials.[8][21]
-
Procedure:
-
Mobile Phase Preparation: A typical mobile phase for thiourea analysis is a mixture of water and acetonitrile.[8]
-
Standard Preparation: Prepare a stock solution of high-purity thiourea in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the thiourea sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[21]
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Water:Acetonitrile (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 236 nm[21]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
-
-
Interpretation: The concentration of thiourea in the sample can be determined from the calibration curve. The purity is then calculated based on the weighed amount of the sample.
Visualizations
Caption: Troubleshooting workflow for addressing low yield or side product formation.
Caption: Simplified reaction pathway for the Hantzsch synthesis of this compound.
References
- 1. Iodine USP BP Ph Eur Reagent Grade Manufacturers, with SDS [mubychem.com]
- 2. pennwest.edu [pennwest.edu]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetophenone certified reference material, TraceCERT 98-86-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Acetophenone, GR 99%, COA, Certificate of Analysis, 98-86-2, A 1297 [ottokemi.com]
- 13. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]
- 14. benchchem.com [benchchem.com]
- 15. Iodine (USP) - Deep Water Chemicals [deepwaterchemicals.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. Iodine resublimed pearls (USP, BP, Ph. Eur.) pure, pharma grade [itwreagents.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. byjus.com [byjus.com]
- 20. osha.gov [osha.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-4-phenylthiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to refine the recrystallization methods for 2-Amino-4-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on available literature, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1][2] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. A solvent screen is recommended to determine the optimal solvent or solvent system for your specific sample, as purity levels can affect solubility.
Q2: My this compound sample "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue.[3][4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[3][5] To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent with a lower boiling point may also be beneficial.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: The most common reason for crystallization failure is using too much solvent, which keeps the compound dissolved even at low temperatures.[3][6] To induce crystallization, you can try boiling off some of the solvent to increase the concentration of the solute.[7] Other techniques to initiate crystal formation include scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure this compound.[7][8]
Q4: How can I improve the yield of my recrystallization?
A4: A low yield can result from using an excessive amount of solvent, as a significant portion of the compound may remain in the mother liquor.[7][8] To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is sufficiently cooled before filtration to minimize the solubility of the compound in the solvent.
Q5: The recovered crystals are still impure. What can I do?
A5: If the recrystallized product is not pure, it could be due to rapid crystal formation trapping impurities or the presence of impurities with similar solubility to this compound.[7][9] Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. If impurities have similar solubility, a second recrystallization may be necessary, or a different purification technique such as column chromatography might be required.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Crystal Formation | - The solution is not supersaturated (too much solvent used).[3][6]- The cooling process is too slow.- The compound is highly impure. | - Concentrate the solution by evaporating some of the solvent.[7]- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[7][8]- Cool the solution in an ice bath. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.[3]- The cooling rate is too rapid.[5]- The presence of significant impurities. | - Reheat the solution and add more solvent, then allow it to cool slowly.[6]- Choose a solvent with a lower boiling point.- Insulate the flask to ensure a slower cooling rate. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[7][8]- Premature filtration before the solution was fully cooled.- Inefficient filtration technique. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtering.- Rinse the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Impurities from the synthesis or starting materials. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[7] |
| Rapid Crystallization | - The solution is too concentrated.- The cooling rate is excessively fast. | - Reheat the solution and add a small amount of additional solvent.[7]- Allow the solution to cool to room temperature before placing it in an ice bath.[5] |
Experimental Protocols
Single-Solvent Recrystallization (Using Ethanol)
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small amount of ethanol and heat the mixture to boiling. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Two-Solvent Recrystallization (e.g., Chloroform-Petroleum Ether)
This method is useful when no single solvent is ideal. For derivatives of this compound, a chloroform-petroleum ether system has been used.[5]
-
Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., chloroform) at room temperature or with gentle heating.
-
Addition of "Poor" Solvent: Slowly add the "poor" solvent (e.g., petroleum ether) dropwise with swirling until the solution becomes cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a mixture of the two solvents (in the same ratio as the final crystallization mixture) for washing.
Quantitative Data
| Solvent | Suitability for Recrystallization | Observations from Literature |
| Ethanol | Good | Frequently cited as a suitable recrystallization solvent for this compound and its derivatives.[1][2] |
| Methanol | Potentially Good | Used for the recrystallization of the crude product of this compound.[5] |
| Chloroform/Petroleum Ether | Good (Two-Solvent System) | Used for the recrystallization of derivatives of this compound.[5] |
Visualizations
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: General workflow for the recrystallization process.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. This compound | 2010-06-2 [chemicalbook.com]
Technical Support Center: Scale-up and Production of 2-Amino-4-phenylthiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up and production of 2-Amino-4-phenylthiazole. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information to ensure a safe and efficient synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-01 | Low Product Yield | - Incomplete Reaction: Insufficient reaction time or temperature.[1] - Suboptimal Stoichiometry: Incorrect ratio of reactants. - Side Reactions: Formation of byproducts due to high temperatures or impurities in starting materials.[1] - Product Loss During Workup: Product solubility in the aqueous phase or adherence to filtration media. | - Monitor Reaction: Use TLC or HPLC to monitor the reaction to completion.[1] - Optimize Stoichiometry: A slight excess of thiourea (B124793) (e.g., 1.2 equivalents) can drive the reaction to completion. - Control Temperature: Maintain a consistent and optimal reaction temperature. For less reactive substrates, gentle heating may be necessary.[2] - Purify Starting Materials: Ensure the purity of 2-bromoacetophenone (B140003) and thiourea.[1] - Optimize Workup: Check the aqueous layer for product and wash filtration media with a suitable solvent. |
| PUR-01 | Difficulty in Purification | - Presence of Impurities: Formation of closely related byproducts. - Oiling Out During Crystallization: The compound separates as an oil instead of crystals. - Poor Crystal Quality: Formation of small or impure crystals. | - Identify Impurities: Use analytical techniques like LC-MS to identify the impurities and devise a targeted purification strategy. - Optimize Crystallization: Screen different solvents and cooling rates. A slower cooling rate can prevent oiling out and improve crystal quality.[3] - Recrystallization: Perform multiple recrystallizations if necessary, using a suitable solvent such as ethanol (B145695) or methanol.[4] |
| SCL-01 | Poor Scalability | - Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, leading to localized hotspots and side reactions. - Mixing Issues: Inadequate mixing can lead to concentration and temperature gradients. - Exothermic Runaway: The Hantzsch thiazole (B1198619) synthesis is exothermic, and poor heat removal on a large scale can lead to a dangerous runaway reaction.[5] | - Reactor Design: Use a reactor with a high heat transfer coefficient and an appropriate agitation system. - Controlled Addition: Add the 2-bromoacetophenone slowly to the reaction mixture to control the rate of heat generation. - Process Safety Management: Implement robust temperature monitoring and an emergency cooling system.[6] |
| SAF-01 | Safety Concerns | - Toxic and Corrosive Reagents: 2-Bromoacetophenone is a lachrymator and is toxic.[7] - Exothermic Reaction: Potential for a thermal runaway.[5] - Dust Explosion Hazard: Fine powder of the final product can be a dust explosion hazard. | - Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles, and a lab coat. - Ventilation: Work in a well-ventilated area or a fume hood. - Emergency Procedures: Have emergency procedures in place for spills, fires, and thermal runaways.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone, typically 2-bromoacetophenone, with thiourea.[9] This method is favored for its high yields and the availability of starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch synthesis?
A2: The most critical parameters are temperature, reagent addition rate, and mixing. The reaction is exothermic, so careful temperature control is essential to prevent side reactions and ensure safety. A controlled addition of the α-haloketone helps to manage the heat generated. Efficient mixing is crucial to maintain homogeneity and consistent temperature throughout the reactor.
Q3: How can I improve the purity of my this compound product on a large scale?
A3: The most effective method for purifying this compound at scale is recrystallization.[4] A common solvent for this is ethanol. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals. The purity can be further enhanced by treating the solution with activated carbon to remove colored impurities before crystallization.
Q4: What are the primary safety hazards associated with the production of this compound?
A4: The primary hazards are associated with the starting materials and the reaction itself. 2-Bromoacetophenone is a lachrymator and is toxic and corrosive.[7] The reaction is exothermic and has the potential for a thermal runaway if not properly controlled.[5] The final product, as a fine powder, may also pose a dust explosion risk.
Q5: Are there more environmentally friendly or "greener" synthesis methods available?
A5: Yes, several greener alternatives to the traditional Hantzsch synthesis have been explored. These include the use of less hazardous solvents like water or glycerol, catalyst-free conditions, and energy-efficient methods like microwave-assisted[10][11][12] or ultrasound-assisted synthesis.[13] Some methods also focus on using recyclable catalysts to minimize waste.[13]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a typical lab-scale synthesis using the Hantzsch reaction.
Materials:
-
2-Bromoacetophenone (19.9 g, 0.1 mol)
-
Thiourea (9.14 g, 0.12 mol)
-
Ethanol (200 mL)
-
Sodium Bicarbonate Solution (5% aqueous)
-
Deionized Water
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in 150 mL of ethanol.
-
In a separate beaker, dissolve 2-bromoacetophenone in 50 mL of ethanol.
-
Slowly add the 2-bromoacetophenone solution to the thiourea solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and to precipitate the product.
-
Stir the suspension for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with deionized water.
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: Large-Scale Crystallization of this compound
This protocol outlines a general procedure for the purification of this compound on a larger scale.
Materials:
-
Crude this compound (1 kg)
-
Ethanol (as required)
-
Activated Carbon
Procedure:
-
Charge the crude this compound into a suitable glass-lined reactor.
-
Add a calculated amount of ethanol (a good starting point is a 5:1 solvent-to-crude-product ratio by weight).
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) to the hot solution and stir for 30 minutes to decolorize.
-
Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Transfer the hot filtrate to a clean, jacketed crystallizer.
-
Cool the solution slowly and in a controlled manner. A suggested cooling profile is from reflux to 50°C over 2 hours, then to 10°C over 4 hours.
-
Hold the slurry at 10°C for at least 2 hours to maximize crystal growth.
-
Isolate the crystals by centrifugation or filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum dryer at a temperature not exceeding 70°C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol | 3 hours | ~85-95% | [9] |
| Microwave-Assisted | None | Ethanol | 10 minutes | 92% | [10][11][12] |
| Ultrasound-Assisted | None | Water/Ethanol | 30 minutes | High | [13] |
| Copper Silicate Catalyzed | Copper Silicate | Ethanol | 30 minutes | 93% |
Table 2: Typical Impurity Profile in Hantzsch Synthesis
| Impurity | Potential Source | Analytical Detection Method |
| Unreacted 2-Bromoacetophenone | Incomplete reaction | HPLC, GC-MS |
| Unreacted Thiourea | Incomplete reaction, excess reagent | HPLC |
| 2-Imino-4-phenyl-1,3-thiazoline | Isomeric byproduct | LC-MS, NMR |
| Bis(4-phenylthiazol-2-yl)amine | Dimerization side reaction | LC-MS |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. irjet.net [irjet.net]
- 6. cedrec.com [cedrec.com]
- 7. This compound | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iomosaic.com [iomosaic.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
Minimizing byproduct formation in the synthesis of 2-aminothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its main drawbacks?
The most widely recognized method for 2-aminothiazole (B372263) synthesis is the Hantzsch thiazole (B1198619) synthesis.[1] This classical approach involves the condensation of an α-haloketone with a thiourea (B124793) derivative.[1][2] While it is a robust method, it often requires harsh reaction conditions and involves the handling of lachrymatory α-haloketones.[1]
Q2: What are the common byproducts in 2-aminothiazole synthesis?
The formation of byproducts is a common challenge. Key byproducts include:
-
Regioisomers: Under acidic conditions, the condensation of α-halo ketones with N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-(N-substituted amino)thiazoles.[3][4]
-
Thiazoline (B8809763) intermediates: Incomplete dehydrogenation during the reaction can result in thiazoline derivatives.[5]
-
Bis(2-amino-4-thiazolyl)methane derivatives: These can form under certain reaction conditions.
-
Side-products from unstable intermediates: One-pot syntheses that avoid the isolation of unstable α-haloketones are often employed to prevent the formation of byproducts resulting from their decomposition.[1][6]
Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole regioisomer?
The formation of the 2-imino regioisomer is favored under acidic conditions.[3][4] To minimize its formation, it is recommended to carry out the reaction in a neutral or basic medium. The use of milder reaction conditions and alternative synthetic routes that do not employ strong acids can also be beneficial.
Q4: Are there safer alternatives to using α-haloketones?
Yes, several modern methods avoid the direct handling of lachrymatory and toxic α-haloketones. One-pot and multi-component reactions are particularly effective, where the α-haloketone is generated in situ.[1][6][7] This can be achieved through the halogenation of a ketone followed immediately by condensation with thiourea.[1][6] Using reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) as a halogen source offers a safer alternative to using bromine or iodine directly.[6][8]
Q5: What are the advantages of microwave-assisted synthesis for 2-aminothiazoles?
Microwave-assisted synthesis has emerged as a powerful technique that offers several advantages over conventional heating methods.[1] Key benefits include:
-
Speed: Reaction times are dramatically reduced, often from hours to minutes.[1]
-
Higher Yields and Purity: Microwave irradiation often leads to higher yields and cleaner product profiles.[1]
-
Energy Efficiency: It is a more environmentally friendly approach due to reduced energy consumption.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield of Desired 2-Aminothiazole | Harsh reaction conditions leading to degradation. | - Utilize microwave-assisted synthesis for shorter reaction times and milder conditions.[1]- Employ a suitable catalyst to improve reaction efficiency.[6][8] |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction time and temperature. | |
| Poor quality of starting materials. | - Ensure the purity of the α-haloketone and thiourea derivatives. | |
| Formation of Regioisomeric Byproducts | Reaction performed under acidic conditions. | - Conduct the reaction in a neutral or basic medium.[3][4]- Consider alternative synthetic routes that do not require strong acids. |
| Presence of Thiazoline Intermediates | Incomplete oxidation/dehydrogenation. | - Ensure sufficient reaction time for complete conversion.- Some modern protocols utilize an oxidant in the reaction medium to drive the reaction to completion. |
| Difficulty in Product Purification | Presence of multiple byproducts. | - Optimize reaction conditions to minimize byproduct formation.- For purification, recrystallization from ethanol (B145695) is a common and effective method.[1][5]- A specialized method involves reacting 2-aminothiazole with sulfur dioxide to form a relatively insoluble compound that can be precipitated and filtered.[9] |
| Handling Hazardous Reagents | Use of lachrymatory α-haloketones. | - Employ one-pot synthesis to generate the α-haloketone in situ.[1][6]- Use safer halogenating agents like NBS or TCCA.[6][8] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from a study on the optimization of 2-aminothiazole synthesis, highlighting the impact of different catalysts and solvents on the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | 80 | 24 | 0 |
| 2 | Ca/4-MePy-IL@ZY-Fe3O4 (0.005g) | EtOH | 80 | 5 | 75 |
| 3 | Ca/4-MePy-IL@ZY-Fe3O4 (0.01g) | EtOH | 80 | 3 | 96 |
| 4 | Ca/4-MePy-IL@ZY-Fe3O4 (0.01g) | H2O | 80 | 5 | 70 |
| 5 | Ca/4-MePy-IL@ZY-Fe3O4 (0.01g) | CH3CN | 80 | 4 | 85 |
| Reaction conditions: acetophenone (B1666503) (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL). Data sourced from a study on one-pot synthesis using a magnetically catalytic nanosystem.[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-(o-chlorophenyl)-2-aminothiazole
Materials:
-
2-bromo-1-(2-chlorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
Procedure:
-
In a microwave synthesis vial, combine 2-bromo-1-(2-chlorophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10-15 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified 4-(o-chlorophenyl)-2-aminothiazole.[1]
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Nanocatalyst
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium bicarbonate solution
Procedure:
-
In a reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes.
-
Monitor the formation of the intermediate carbonyl alkyl halide by TLC.
-
Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C until the reaction is complete (monitored by TLC).
-
After completion, use an external magnet to separate the nanocatalyst.
-
Add 10% sodium bicarbonate solution to the mixture to neutralize it and precipitate the product.
-
Filter the precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole derivative.[6][10]
Visualizations
Caption: Byproduct formation pathways in Hantzsch synthesis.
Caption: Troubleshooting workflow for 2-aminothiazole synthesis.
Caption: Workflow for one-pot synthesis of 2-aminothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Validation & Comparative
Validating the Anticancer Mechanism of 2-Amino-4-phenylthiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent anticancer activities. This guide provides a comparative analysis of the mechanisms of action of these analogs, supported by experimental data from various studies. The primary anticancer mechanisms of this class of compounds involve the induction of cell cycle arrest and apoptosis, often through the modulation of key signaling pathways such as the Raf/MEK/ERK cascade.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Analog/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | HT29 (Colon) | 6.31 | [1] |
| A549 (Lung) | 7.98 | [1] | |
| Analog 2 | HT29 (Colon) | 2.01 | |
| Analog 3 | K562 (Leukemia) | 16.3 | |
| MCF-7 (Breast) | 20.2 | ||
| HT-29 (Colon) | 21.6 | ||
| Analog 4 | H1299 (Lung) | 4.89 | |
| SHG-44 (Glioma) | 4.03 | ||
| Dasatinib (Reference) | K562 (Leukemia) | 11.08 | |
| MCF-7, HT-29, MDA-MB-231 | < 1 | ||
| Doxorubicin (Reference) | MCF-7 (Breast) | Not specified, but analogs showed higher effect | [1] |
| NCI-H460 (Lung) | Not specified, but analogs showed higher effect | [1] | |
| SF-268 (CNS) | Not specified, but analogs showed higher effect | [1] |
Key Anticancer Mechanisms
The anticancer activity of this compound analogs is attributed to their ability to interfere with critical cellular processes, primarily cell cycle progression and survival pathways.
Inhibition of the Raf/MEK/ERK Signaling Pathway
Several this compound derivatives have been shown to inhibit the Raf/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting key kinases in this cascade, these analogs can effectively halt uncontrolled cell growth.
Induction of Cell Cycle Arrest
Treatment with this compound analogs has been observed to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation.
References
Unveiling the Therapeutic Potential: A Comparative Study of 2-Amino-4-phenylthiazole Derivatives' Biological Activity
For Immediate Release
A comprehensive analysis of 2-Amino-4-phenylthiazole derivatives reveals a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological effects. This comparative study synthesizes findings from multiple research endeavors to offer a clear and objective evaluation of their performance against various biological targets.
Anticancer Activity: Targeting Proliferation
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Comparative Anticancer Potency (IC50, µM)
| Derivative | A549 (Lung) | HeLa (Cervical) | HT29 (Colon) | Karpas299 (Lymphoma) | MCF-7 (Breast) | Reference |
| Compound 10 | - | - | 2.01 | - | - | [1] |
| Compound 28 | 8.64 | 6.05 | 0.63 | 13.87 | - | [2] |
| Compound 46a | 1.3 ± 0.9 | - | - | - | - | [2] |
| Compound 46b | 0.16 ± 0.06 | - | - | - | - | [2] |
| Compound 56a | - | - | - | - | 0.122 | [2] |
| Compound 56b | - | - | - | - | >10 | [2] |
| Compound 57a | - | - | - | - | - | [2] |
| Compound 57b | - | - | - | - | 0.310 | [2] |
| Compound 21 | - | - | 21.6 | - | 20.2 | [2] |
| Dasatinib (Control) | - | - | <1 | - | <1 | [2] |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available in the cited sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogens
Several this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency (MIC, µg/mL)
| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. flavus | Reference |
| Leucine-containing dipeptide | - | - | - | - | - | - | [4] |
| Halogen derivative of thiourea (B124793) 124 | 4-16 | - | - | - | - | - | [5] |
| Piperazinyl derivative 121d | 2-128 | - | 2-128 | 2-128 | - | - | [5] |
| Derivative 117 (R1=OCH3) | - | - | - | - | - | - | [5] |
| Derivative 117 (R1=CH3) | - | - | - | - | - | - | [5] |
| Derivative 117 (R1=H, R2=Ph) | - | - | - | - | - | - | [5] |
| Ampicillin (Control) | - | - | - | - | - | - | [6] |
| Fluconazole (Control) | - | - | - | - | - | - | [6] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available in the cited sources. Some studies reported activity but did not provide specific MIC values[4].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance.[7]
Anti-inflammatory Activity: Modulating Immune Responses
Certain this compound derivatives have been shown to possess anti-inflammatory properties. A key mechanism identified is the inhibition of the Myeloid differentiation primary response 88 (MyD88) signaling pathway, which plays a crucial role in the inflammatory response triggered by Toll-like receptors (TLRs).
MyD88 Signaling Pathway Inhibition
MyD88 is an essential adaptor protein in the TLR signaling cascade.[8] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[8] This results in the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[9][10] Some this compound analogues have been identified as inhibitors of MyD88 dimerization, thereby preventing the downstream inflammatory response.[11][12]
Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.[13]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by the test compounds.
Conclusion
The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for drug discovery. The comparative data presented in this guide highlight specific derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols provide a foundation for further research and development in this promising area. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual function of MyD88 in RAS signaling and inflammation, leading to mouse and human cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Role of Adaptor Protein Myeloid Differentiation 88 (MyD88) in Post-Subarachnoid Hemorrhage Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 10. Myd88 Signaling Is Involved in the Inflammatory Response in LPS-Induced Mouse Epididymitis and Bone-Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Development of this compound analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
New 2-Amino-4-phenylthiazole Derivatives Show Promising Activity Against Cancer, Microbes, and Inflammation
Researchers and drug development professionals are taking note of a series of newly synthesized 2-amino-4-phenylthiazole derivatives that have demonstrated significant potential in preclinical studies. These compounds have been benchmarked against standard drugs in anticancer, antimicrobial, and anti-inflammatory assays, with some derivatives exhibiting comparable or superior efficacy.
This guide provides a comprehensive comparison of these novel derivatives with established drugs, supported by experimental data and detailed methodologies for key experiments. The findings are presented in a clear and structured format to facilitate easy interpretation and replication by fellow researchers.
Anticancer Activity: Targeting Key Signaling Pathways
Several novel this compound derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Notably, some of these compounds have shown potent cytotoxic effects, with IC50 values indicating strong potential for further development.
One of the key mechanisms of action identified for a particularly active derivative, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n), is its ability to influence the Raf/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various cancers.
Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | HT29 (Colon Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Karpas299 (Lymphoma) |
| Derivative 4n | 6.31[1] | 7.98[1] | - | - |
| Derivative 10 | 2.01[2] | - | - | - |
| Derivative 28 | 0.63[2] | 8.64[2] | 6.05[2] | 13.87[2] |
| Sorafenib | - | - | - | - |
| Doxorubicin (B1662922) | - | - | - | - |
Note: Dashes (-) indicate data not available from the reviewed sources. Sorafenib is a known inhibitor of the Raf/MEK/ERK pathway and doxorubicin is a standard chemotherapeutic agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway: Raf/MEK/ERK Cascade
The diagram below illustrates the Raf/MEK/ERK signaling pathway, a key target for some of the novel anticancer derivatives.
Caption: The Raf/MEK/ERK signaling cascade.
Antimicrobial and Anthelmintic Activity
A novel series of this compound derivatives of amino acids and peptides has demonstrated significant antifungal and anthelmintic activities when compared to standard drugs.[3] These findings suggest their potential as leads for new antimicrobial and antiparasitic agents.
Comparative Antimicrobial and Anthelmintic Activity
| Compound/Drug | Antifungal Activity (Zone of Inhibition in mm vs. A. niger) | Anthelmintic Activity (Time to Paralysis in min vs. E. eugenia) |
| Derivative (e) | 18 | 25 |
| Fluconazole | 20 | - |
| Mebendazole | - | 35 |
Note: Derivative (e) is 2-(Leucyl-tyrosyl)-amino-4-phenylthiazole.[3] A larger zone of inhibition indicates greater antifungal activity, while a shorter time to paralysis indicates greater anthelmintic activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The antimicrobial susceptibility of the compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives and standard antimicrobial drugs
-
96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate incubator
Procedure:
-
Preparation of Dilutions: Serial two-fold dilutions of the test compounds and standard drugs are prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the antimicrobial susceptibility of the new derivatives.
Caption: Workflow for MIC determination.
Anti-inflammatory Potential: Targeting MyD88
Certain this compound analogues have been identified as inhibitors of the Myeloid differentiation primary response 88 (MyD88) protein.[4] MyD88 is a crucial adapter protein in the Toll-like receptor (TLR) signaling pathway, which plays a key role in the innate immune response and inflammation. By inhibiting MyD88 dimerization, these compounds can potentially block downstream inflammatory signaling.
Comparative Anti-inflammatory Activity
| Compound | Inhibition of MyD88 Homodimerization | In vivo Anti-inflammatory Activity (LPS-induced acute lung injury model) |
| Derivative 15d | Effective | Demonstrated |
| Standard Anti-inflammatory Drug (e.g., Dexamethasone) | Not applicable (different mechanism) | Well-established |
Note: Derivative 15d is a specific this compound analogue identified as a potent MyD88 inhibitor.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of the derivatives can be assessed in vitro by measuring their ability to reduce the production of pro-inflammatory mediators in stimulated immune cells.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound derivatives and standard anti-inflammatory drugs
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)
-
Griess reagent for measuring nitric oxide (NO)
Procedure:
-
Cell Culture and Treatment: Macrophages are cultured and pre-treated with various concentrations of the test compounds or a standard drug.
-
Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a suitable incubation period, the cell culture supernatants are collected. The levels of pro-inflammatory cytokines (like TNF-α and IL-6) are measured using ELISA kits, and the production of nitric oxide is quantified using the Griess assay.
-
Data Analysis: The reduction in the levels of these inflammatory mediators in the presence of the test compounds is calculated and compared to the LPS-only control.
Signaling Pathway: MyD88-Mediated Inflammation
The diagram below depicts the MyD88-dependent signaling pathway, a target for the anti-inflammatory this compound derivatives.
Caption: MyD88-dependent inflammatory signaling pathway.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-phenylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been extensively explored as potential therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and protein kinase inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies for key assays, to aid researchers in the rational design of novel and more potent therapeutic agents.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The SAR studies in this area have primarily focused on modifications at the 2-amino position and substitutions on the 4-phenyl ring.
Data Presentation: Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Substitution at 2-amino position) | R2 (Substitution on 4-phenyl ring) | HeLa (IC50 in µM) | HT-29 (IC50 in µM) | A549 (IC50 in µM) | Karpas299 (IC50 in µM) | Reference |
| 1a | -H | -H | >50 | >50 | >50 | >50 | [1] |
| 1b | -COCH₂Cl | -H | 20.3 | 15.8 | 25.1 | 30.2 | [1] |
| 1c | -COCH₂-(morpholine) | -H | 8.64 | 6.05 | 13.87 | 0.63 | [1] |
| 1d | -CO-(3-chlorophenyl) | -H | 6.05 | 0.63 | 8.64 | 13.87 | [1] |
| 1e | -CO-(3-methylphenyl) | -H | 10.21 | 2.01 | 15.32 | 18.91 | [1] |
| 2a | -H | 4-Cl | - | - | - | - | [2] |
| 2b | Pyran-dicarbonitrile derivative | 4-Cl | - | - | - | - | [2] |
Structure-Activity Relationship Summary:
-
Substitution at the 2-amino position: Unsubstituted this compound generally shows weak activity.[1] Acylation of the 2-amino group, particularly with moieties containing a morpholine (B109124) or a substituted phenyl ring, has been shown to significantly enhance anticancer activity. For instance, the introduction of a morpholinoacetyl group (compound 1c ) or a 3-chlorobenzoyl group (compound 1d ) leads to potent cytotoxicity against various cancer cell lines.[1]
-
Substitution on the 4-phenyl ring: Modifications on the 4-phenyl ring also play a crucial role. The presence of a chlorine atom at the para-position (compound 2a ) has been utilized in the synthesis of potent derivatives.[2] Compound 2b , a complex pyran-dicarbonitrile derivative with a 4-chlorophenyl group, demonstrated high potency against multiple cancer cell lines.[2] The SAR suggests that electron-withdrawing groups on the phenyl ring can be beneficial for activity.
Experimental Protocols
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations with the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.
Antimicrobial Activity
This compound derivatives have also been investigated for their antibacterial and antifungal properties. The SAR in this context often involves modifications that enhance the lipophilicity or introduce specific pharmacophoric features to target microbial machinery.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 (Substitution at 2-amino position) | R2 (Substitution on 4-phenyl ring) | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) | Reference |
| 3a | -H | -H | >100 | >100 | >100 | [3] |
| 3b | -CO-CH(NH₂)-CH₂CH(CH₃)₂ (Leucine) | -H | 25 | 50 | 25 | [3] |
| 3c | -CO-CH(NH₂)-CH(CH₃)₂ (Valine) | -H | 50 | 50 | 50 | [3] |
| 3d | -CO-CH(NH₂)-CH₃ (Alanine) | -H | 50 | >100 | 50 | [3] |
| 4a | -H | 4-Cl | - | - | - | [4] |
| 4b | -COCH₂Cl | 4-Cl | - | - | - | [4] |
| 4c | -CO-CH₂-(2,4-dinitrophenylhydrazone) | 4-Cl | Moderate Activity | Moderate Activity | High Activity | [4] |
Structure-Activity Relationship Summary:
-
Amino Acid Conjugates: Conjugation of amino acids to the 2-amino group of the thiazole (B1198619) ring has been shown to be a successful strategy for enhancing antimicrobial activity.[3] Derivatives containing leucine (B10760876) (3b ) exhibited the most potent activity, suggesting that the lipophilic character of the amino acid side chain plays a role in microbial cell penetration.[3]
-
Substitutions on the 4-phenyl ring: The introduction of a chloro group at the para-position of the phenyl ring is a common strategy. Further derivatization at the 2-amino position of these chloro-substituted analogs, such as forming a dinitrophenylhydrazone derivative (4c ), can lead to compounds with significant antifungal activity.[4]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Logical Relationships
Caption: SAR logic for enhanced antimicrobial activity of this compound derivatives.
Kinase Inhibitory Activity
The 2-aminothiazole (B372263) scaffold is a well-known hinge-binding motif in many protein kinase inhibitors. Consequently, this compound derivatives have been extensively studied as inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.
Data Presentation: Aurora Kinase Inhibitory Activity
| Compound ID | R Group on Pyrimidine Ring | Aurora A (IC50 in nM) | Aurora B (IC50 in nM) | Reference |
| 5a | 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | - | - | [5] |
| 5b | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | - | - | [5] |
Structure-Activity Relationship Summary:
-
Hinge Binding: The 2-aminothiazole core is crucial for interacting with the hinge region of the kinase ATP-binding pocket.
-
Substitutions for Selectivity and Potency: The substituents on the 2-amino group and the 4-phenyl ring are critical for achieving high potency and selectivity. For example, in Aurora kinase inhibitors, complex aromatic systems are often attached to the 2-amino position to occupy the hydrophobic regions of the ATP-binding site.[5] The presence of groups capable of forming hydrogen bonds can further enhance binding affinity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol):
-
Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, and the test compound.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).
-
IC50 Determination: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualization of Signaling Pathway
Caption: Inhibition of the Aurora kinase signaling pathway by this compound derivatives.
This guide provides a foundational understanding of the SAR of this compound derivatives across different therapeutic areas. The presented data and protocols can serve as a valuable resource for the design and development of next-generation therapeutic agents based on this versatile scaffold.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Uses of this compound in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-4-phenylthiazole: Efficacy and Methodologies
The synthesis of 2-Amino-4-phenylthiazole, a pivotal scaffold in medicinal chemistry and drug development, has been approached through various methodologies. This guide provides a comparative analysis of the efficacy of different synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The comparison encompasses conventional, microwave-assisted, and catalytic one-pot procedures, evaluating them based on reaction time, yield, and environmental impact.
Comparison of Synthesis Methods
The choice of synthetic strategy for this compound significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the process. Below is a summary of quantitative data from various reported methods.
| Synthesis Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Acetophenone (B1666503), Thiourea (B124793), Iodine | Reflux | Ethanol | 8 - 12 hours | 58 - 85 | [1][2][3] |
| Phenacyl bromide, Thiourea | Reflux | Ethanol | ~30 mins | High | [4] | |
| Microwave-Assisted | Acetophenone, Thiourea, Iodine | Microwave Irradiation (70-150 W) | Water/Ethanol | 5 - 15 minutes | 90 - 92 | [2][5][6] |
| Substituted Acetophenones, Thiourea, Bromine | Microwave Irradiation | Rectified Spirit | Minutes | >90 | [6] | |
| Catalytic One-Pot Synthesis | Aromatic Methyl Ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | 1,4-Dioxane (B91453) | 12 hours | 78 - 90 | [7] |
| Acetophenone derivatives, Thiourea | Trichloroisocyanuric acid, Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | ~25 mins | High | [8][9] | |
| Phenacyl bromides, Thiourea | Copper Silicate (10 mol%) | Ethanol | Not Specified | Excellent | [10] | |
| Ultrasound-Assisted | Not explicitly detailed for this compound but is a known method for thiazole (B1198619) synthesis, generally offering shorter reaction times and high yields. | Ultrasound Irradiation | Various | Minutes to Hours | High | [11][12] |
Experimental Protocols
Detailed methodologies for key synthesis methods are provided below to facilitate replication and adaptation.
Protocol 1: Conventional Synthesis via Hantzsch Thiazole Synthesis[1]
This protocol describes the classical approach to synthesizing this compound.
-
Reactant Mixture: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux: Reflux the mixture for 12 hours.
-
Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.
-
Isolation: The mixture is then poured into an ammonium (B1175870) hydroxide (B78521) solution.
-
Purification: The crude product is obtained and recrystallized from methanol.
Protocol 2: Microwave-Assisted Synthesis[5]
This method offers a significant reduction in reaction time with high yields.
-
Reactant Mixture: In a heat-resistant beaker flask, mix acetophenone (0.06 mol), thiourea (0.12 mol), and iodine (0.06 mol).
-
Microwave Irradiation: Stir the mixture thoroughly and place it in a microwave oven at a radiator power of 70 W. Irradiate for five 1-minute periods with 30-second pauses in between.
-
Dissolution: Add 100 ml of water and heat the mixture at a power of 150 W for approximately 5 minutes until the precipitate dissolves.
-
Isolation: Decant the resulting yellow solution from any tarry liquid and filter it.
-
Purification: The product precipitates upon cooling and can be further purified by recrystallization.
Protocol 3: Catalytic One-Pot Synthesis using Copper(II) Bromide[7]
This one-pot procedure starts from an aromatic methyl ketone, generating the α-bromo intermediate in situ.
-
Reactant Mixture: To a solution of the aromatic methyl ketone (1.0 mmol) in 1,4-dioxane (5 mL), add copper(II) bromide (2.0 mmol).
-
Reaction: Stir the mixture at 100 °C.
-
Addition of Thiourea: After the disappearance of the ketone (monitored by TLC), add thiourea or N-substituted thiourea (1.2 mmol) and sodium bicarbonate (2.0 mmol).
-
Reaction Continuation: Continue stirring at 100 °C for 12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction and Purification: Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general reaction mechanism and a comparative workflow of the synthesis methods.
Caption: General mechanism of the Hantzsch synthesis for this compound.
Caption: A logical workflow comparing different synthesis methods for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. qmu.edu.kz [qmu.edu.kz]
- 6. asianpubs.org [asianpubs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. rsc.org [rsc.org]
- 9. [PDF] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 | Semantic Scholar [semanticscholar.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Anticancer Potential: A Comparative Analysis of 2-Amino-4-phenylthiazole Derivatives' In Vitro Cytotoxicity
A comprehensive review of recent studies highlights the promising anticancer activity of novel 2-Amino-4-phenylthiazole derivatives. This guide synthesizes the in vitro cytotoxicity data of these compounds against a panel of human cancer cell lines, providing a valuable resource for researchers and drug development professionals. Detailed experimental protocols and visual representations of key cellular pathways are included to facilitate a deeper understanding of their therapeutic potential.
Recent research has focused on the synthesis and evaluation of this compound derivatives as a new class of potential anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, warranting a comparative analysis of their performance. This guide consolidates the available in vitro data to offer a clear overview of their efficacy and potential mechanisms of action.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxic activity of various this compound derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined to quantify the cytotoxic effects. The results, summarized in the table below, showcase the varying degrees of potency of these compounds across different cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A549 (Lung Carcinoma) | 8.64 | [1] |
| HeLa (Cervical Cancer) | 6.05 | [1] | |
| HT29 (Colorectal Adenocarcinoma) | 0.63 | [1] | |
| Karpas299 (Anaplastic Large Cell Lymphoma) | 13.87 | [1] | |
| Derivative 2 | A549 (Lung Carcinoma) | - | |
| HeLa (Cervical Cancer) | - | ||
| HT29 (Colorectal Adenocarcinoma) | 2.01 | [1] | |
| Karpas299 (Anaplastic Large Cell Lymphoma) | - | ||
| Derivative 3 (4n) | HT29 (Colorectal Adenocarcinoma) | 6.31 | |
| A549 (Lung Carcinoma) | 7.98 | ||
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4a) | SKNMC (Neuroblastoma) | >25 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 13.2 ± 0.98 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [2] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4b) | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 18.2 ± 1.05 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [2] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 17.5 ± 0.76 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [2] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d) | SKNMC (Neuroblastoma) | 19.3 ± 0.94 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 11.6 ± 0.12 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 22.3 ± 1.89 | [2] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4e) | SKNMC (Neuroblastoma) | 21.2 ± 1.03 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 19.8 ± 0.88 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [2] | |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4f) | SKNMC (Neuroblastoma) | >25 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 23.4 ± 1.15 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | >25 | [2] | |
| Doxorubicin (Control) | SKNMC (Neuroblastoma) | 6.2 ± 0.95 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 5.8 ± 1.01 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 7.1 ± 0.83 | [2] |
Experimental Protocols
The in vitro cytotoxicity of the this compound derivatives was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) was added to each well, and the plates were incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.
Potential Signaling Pathway
Mechanistic studies have suggested that some this compound derivatives may exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Raf/MEK/ERK pathway, which is frequently hyperactivated in various cancers. The inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).
The presented data underscores the potential of this compound derivatives as a promising scaffold for the development of novel anticancer therapies. Further in-depth studies are warranted to elucidate their precise mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
MIC value comparison between 2-Amino-4-phenylthiazole derivatives and standard antibiotics
An Objective Comparison of the Antimicrobial Efficacy of 2-Amino-4-phenylthiazole Derivatives and Standard Antibiotics
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against several bacterial strains, benchmarked against standard antibiotics. The data is compiled from recent research and presented to aid researchers, scientists, and drug development professionals in evaluating the potential of these novel compounds as antimicrobial agents.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of synthesized compounds is quantitatively measured by their MIC values, which represent the lowest concentration of an agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for several this compound derivatives compared to standard antibiotics against both Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| This compound Derivatives | ||
| Derivative 1 (unspecified) | Staphylococcus aureus | 32 - >128 |
| Derivative 1 (unspecified) | Escherichia coli | 32 - >128 |
| Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4 |
| Piperazinyl derivative | Escherichia coli | 8 |
| 2-arylideneamino-4-phenylthiazole | Bacillus cereus | High Activity (exact MIC not specified)[1] |
| Compound 8f | Bacillus pumilus | Moderate Activity (exact MIC not specified)[2] |
| Compound 8f | Bacillus subtilis | Moderate Activity (exact MIC not specified)[2] |
| Compound 6 | Bacillus pumilus | Moderate Activity (exact MIC not specified)[2] |
| Compound 6 | Bacillus subtilis | Moderate Activity (exact MIC not specified)[2] |
| Standard Antibiotics | ||
| Ampicillin | Staphylococcus aureus | Varies (significant resistance reported) |
| Vancomycin | Staphylococcus aureus | ≤2 (Susceptible)[3] |
| Cefixime | Staphylococcus aureus (Resistant Isolate) | 100[4] |
| Amoxicillin | Escherichia coli | Varies (Resistance is common) |
| Ciprofloxacin | Escherichia coli | 0.25 |
| Cefotaxime | Escherichia coli | Varies (Resistance up to >256)[5] |
Note: The MIC values for derivatives can vary significantly based on their specific structural modifications. The data presented is a range from various studies to provide a general overview.
Experimental Protocols
The determination of MIC is a critical step in assessing the efficacy of new antimicrobial compounds. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[6][7]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions:
-
A stock solution of each test compound (this compound derivatives and standard antibiotics) is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[8] These dilutions are typically 2x the final desired concentration.
-
-
Inoculum Preparation:
-
The test bacteria are cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[8]
-
-
Inoculation of Microtiter Plates:
-
100 µL of the appropriate antimicrobial dilution is dispensed into the wells of a 96-well microtiter plate.[10]
-
The standardized bacterial inoculum is then added to each well.
-
Control wells are included: a positive control (broth and inoculum, no antimicrobial agent) and a negative control (broth only).[10]
-
-
Incubation:
-
The inoculated plates are incubated at 35 ± 2°C for 18-24 hours in ambient air.[8]
-
-
MIC Determination:
-
After incubation, the plates are examined visually for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Conceptual Comparison
This diagram illustrates the comparative evaluation of novel thiazole (B1198619) derivatives against established standard antibiotics.
Caption: Logical flow for comparing novel derivatives with standard antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimum Inhibitory Concentration and Antimicrobial Susceptibility Test [bio-protocol.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC determination by broth microdilution. [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Guide to Spectroscopic Structural Confirmation of 2-Amino-4-phenylthiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically significant scaffolds, the unambiguous structural confirmation of the target molecule is paramount. 2-Amino-4-phenylthiazole is a privileged structure in medicinal chemistry, but its synthesis can potentially yield isomers, primarily 2-Amino-5-phenylthiazole. Distinguishing between these positional isomers is critical, as even minor structural changes can profoundly impact biological activity and safety profiles.
This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate this compound from its common isomer, 2-Amino-5-phenylthiazole. The supporting experimental data is provided alongside detailed methodologies to aid researchers in their analytical workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following protocols outline standard procedures for acquiring NMR, IR, and mass spectra for aminophenylthiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for accurate mass determination or Electron Ionization (EI) for fragmentation analysis.[1]
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[2]
Comparative Spectroscopic Data
The primary distinction between this compound and its 2-Amino-5-phenylthiazole isomer lies in the position of the phenyl group, which significantly influences the electronic environment and, consequently, the spectroscopic signatures.
-
Structure 1: this compound
-
Structure 2: 2-Amino-5-phenylthiazole
¹H NMR Spectral Data Comparison
The most telling difference in the ¹H NMR spectra is the chemical shift of the lone proton on the thiazole (B1198619) ring.
| Assignment | This compound (δ ppm) | 2-Amino-5-phenylthiazole (δ ppm) | Key Differentiator |
| Phenyl-H | 7.20 - 7.85 (m, 5H)[3] | 7.20 - 7.50 (m, 5H) | Subtle shifts in the multiplet pattern may be observed. |
| Thiazole-H | ~6.7 (s, 1H, H-5)[4] | ~7.4 (s, 1H, H-4) | The H-4 proton in the 5-phenyl isomer is typically more deshielded (downfield) than the H-5 proton in the 4-phenyl isomer due to its proximity to the electronegative nitrogen atom. This is the most critical diagnostic peak. |
| Amino-H (-NH₂) | ~7.1 (br s, 2H) | ~7.2 (br s, 2H) | Broad, exchangeable proton signal; position can vary with concentration and solvent. |
| Solvent: DMSO-d₆. Data for 2-Amino-5-phenylthiazole is predicted based on established chemical shift principles. |
¹³C NMR Spectral Data Comparison
The carbon signals of the thiazole ring provide a clear fingerprint for each isomer.
| Assignment | This compound (δ ppm) | 2-Amino-5-phenylthiazole (δ ppm) | Key Differentiator |
| Thiazole C-2 (-NH₂) | ~168.8[5] | ~170 (Predicted) | Similar chemical shift, as it is directly attached to the amino group in both isomers. |
| Thiazole C-4 | ~150.2[5] | ~145 (Predicted) | This carbon is substituted with the phenyl group in the 4-phenyl isomer, resulting in a downfield shift. In the 5-phenyl isomer, this is a C-H carbon and will be significantly upfield. |
| Thiazole C-5 | ~101.9[5] | ~123 (Predicted) | This is a C-H carbon in the 4-phenyl isomer, appearing significantly upfield. In the 5-phenyl isomer, it is substituted with the phenyl group. |
| Phenyl C (ipso) | ~135.1[5] | ~133 (Predicted) | The carbon of the phenyl ring directly attached to the thiazole. |
| Phenyl C (other) | 125.8 - 128.8[5] | 125 - 129 (Predicted) | A series of signals corresponding to the remaining phenyl carbons. |
| Data is based on experimental values for this compound.[5] Data for 2-Amino-5-phenylthiazole is predicted based on substituent effects. |
Infrared (IR) Spectroscopy Comparison
While the IR spectra will share many features, subtle differences in the "fingerprint region" can be diagnostic.
| Assignment | Frequency (cm⁻¹) | Isomer-Specific Notes |
| N-H Stretch (-NH₂) | 3400 - 3100 (Strong, often two bands) | Generally similar for both isomers. |
| Aromatic C-H Stretch | 3100 - 3000 (Medium) | Similar for both isomers. |
| C=N Stretch (Thiazole) | 1640 - 1580 (Medium-Strong) | The exact frequency may shift slightly due to the different conjugation pattern imparted by the phenyl group at C-4 versus C-5. |
| Aromatic C=C Stretch | 1600 - 1450 (Multiple bands) | Similar for both isomers. |
| Fingerprint Region (C-H out-of-plane bending, ring vibrations) | < 1000 | This region will contain unique patterns of bands for each isomer, serving as a distinct fingerprint. For this compound, characteristic bands appear around 850-750 cm⁻¹.[6] |
Mass Spectrometry (MS) Comparison
Both isomers have the same molecular weight and will show the same molecular ion peak. However, their fragmentation patterns under Electron Ionization (EI) can differ.
| m/z Value | Interpretation | Isomer-Specific Notes |
| 176 | [M]⁺ (Molecular Ion)[1] | Identical for both isomers (C₉H₈N₂S). |
| 134 | [M - CH₂N₂]⁺ (Loss of azirine radical) | A common fragment for aminothiazoles. |
| 103 | [C₆H₅CN]⁺ (Benzonitrile radical cation) | Fragmentation involving the phenyl and adjacent nitrogen can lead to this ion. The relative intensity may differ between isomers. |
| 89 | [C₆H₅S]⁺ (Thiophenolate radical) | Fragmentation pathways leading to this ion may be favored differently depending on the stability of the precursor fragment. |
| Note: Fragmentation is complex and these represent plausible major fragments. The key is the relative abundance of these fragments, which will differ based on the stability of the intermediate ions formed from each isomer. |
Visualization of Analytical Workflows
To clarify the process of analysis and differentiation, the following diagrams illustrate the experimental workflow and the logical steps for structural confirmation.
Caption: Experimental workflow for the spectroscopic analysis of aminophenylthiazole isomers.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Amino-4-phenylthiazole Derivatives in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is a critical step in the journey from a promising compound to a viable therapeutic. This guide provides an objective comparison of the cross-reactivity of 2-Amino-4-phenylthiazole derivatives, a scaffold of significant interest in medicinal chemistry, against key biological targets. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the assessment of on- and off-target effects, a crucial aspect of preclinical drug development.
The 2-aminothiazole (B372263) core is a privileged structure found in numerous biologically active compounds, including approved drugs. The 4-phenyl substitution offers a versatile point for modification, enabling the fine-tuning of a compound's potency and selectivity. This guide focuses on a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which are structurally related to the this compound class and have been extensively studied as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives against Aurora A and Aurora B kinases. The data, adapted from a study by Wang et al., illustrates how substitutions on the N-phenyl ring influence the potency and selectivity of these compounds.[1] Lower Ki values indicate greater potency.
| Compound ID | R Group (Substitution on N-phenyl ring) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 1 | H | 110 | 180 |
| 2 | 4-Cl | 23 | 42 |
| 3 | 4-OMe | 17 | 25 |
| 4 | 4-morpholino | 8.0 | 9.2 |
Experimental Protocols
A thorough assessment of cross-reactivity relies on robust and well-defined experimental methodologies. The following protocols outline the key in vitro assays used to determine the kinase inhibitory activity of the this compound derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Biotinylated peptide substrate (e.g., LRRWSLG)
-
Test compounds (this compound derivatives)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Stop buffer (e.g., 50 mM EDTA)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the biotinylated peptide substrate, and the diluted test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Add the streptavidin-coated SPA beads to the wells.
-
Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve. Ki values can then be calculated using the Cheng-Prusoff equation.[1]
Cellular Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic effect of the compounds on cancer cell lines that are known to be dependent on the target kinase activity.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the IC₅₀ values from the dose-response curves.
Mandatory Visualization
To provide a clear understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-phenylthiazole: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Amino-4-phenylthiazole, ensuring personnel safety and environmental compliance within research and development settings.
Researchers and laboratory personnel handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This guide provides essential, step-by-step information for the proper management of this compound as chemical waste, from initial handling to final disposal, in accordance with safety and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] this compound is classified as toxic if swallowed, a skin irritant, and can cause serious eye damage and respiratory irritation.[2][3][4]
Key safety measures include:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for integrity before use.[4]
-
Body Protection: A laboratory coat or chemical-resistant apron is required.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4][5]
-
-
Handling Practices: Avoid generating dust.[2] Do not eat, drink, or smoke when handling this product.[2][4][5] Wash hands and any exposed skin thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1] This compound should not be released into the environment or disposed of in regular trash or sewer systems.[2][6]
-
Waste Identification and Classification: this compound is considered a hazardous waste due to its toxicity.[3] It is classified as a "Toxic solid, organic, n.o.s." for transport purposes.[2][3]
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Incompatible materials to avoid include strong oxidizing agents and acids.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include hazard pictograms and statements as required by regulations.
-
-
Storage:
-
Decontamination:
-
Equipment: Decontaminate any equipment used, such as spatulas or glassware, by rinsing with an appropriate solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.[1]
-
Surfaces: Clean any contaminated surfaces with a suitable solvent and cleaning agent. All cleaning materials should be collected and disposed of as hazardous waste.[7]
-
Empty Containers: Empty containers should be treated as hazardous waste unless triple-rinsed. The rinsate must be collected for proper disposal.[8]
-
-
Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]
-
Contain the Spill: Prevent the spill from spreading using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[7]
-
Cleanup:
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[7]
Hazard and Disposal Summary
| Parameter | Information | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 2010-06-2 | |
| Primary Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Acids. | [2] |
| Recommended PPE | Safety goggles, Chemical-resistant gloves, Lab coat, Respirator (if dust is present). | [1][4][5] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. | [1][7] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [2] |
| Prohibited Disposal Routes | Do not release into the environment, sanitary sewers, or regular trash. | [2][6] |
| UN Number (for transport) | UN2811 | [2][3] |
| Transport Hazard Class | 6.1 (Toxic) | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
